(4-Aminotetrahydro-2H-pyran-3-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4-aminooxan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2 |
InChI Key |
MPTPDMSEEPOHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)CO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to (4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Tetrahydropyrans in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for designing ligands that bind to biological targets with high affinity and selectivity. Within this class of compounds, (4-Aminotetrahydro-2H-pyran-3-yl)methanol and its stereoisomers have emerged as valuable chiral building blocks, particularly in the development of novel therapeutics for metabolic and neurological disorders. This guide provides an in-depth technical overview of the key stereoisomers of (4-Aminotetrahydro-2H-pyran-3-yl)methanol, focusing on their chemical properties, synthesis, analytical characterization, and applications in drug discovery.
The presence of vicinal amino and hydroxymethyl groups on the tetrahydropyran core, combined with the inherent chirality at the C3 and C4 positions, offers a rich platform for creating structurally diverse and stereochemically defined molecules. The precise spatial arrangement of these functional groups is often critical for biological activity, making stereocontrolled synthesis and rigorous analytical characterization paramount.
Physicochemical Properties and Stereoisomers
(4-Aminotetrahydro-2H-pyran-3-yl)methanol has two chiral centers, giving rise to four possible stereoisomers. The most relevant of these for pharmaceutical research are the (3S,4R) and (3R,4S) enantiomers.
| Property | ((3S,4R)-isomer) | ((3R,4S)-isomer) |
| CAS Number | 2306249-08-9[2] | 2306248-17-7[3] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂[3] |
| Molecular Weight | 131.17 g/mol [2] | 131.17 g/mol [3] |
| IUPAC Name | ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol[3] |
| Computed XLogP3 | -0.5 | -0.5[3] |
| Hydrogen Bond Donors | 3 | 3[3] |
| Hydrogen Bond Acceptors | 3 | 3[3] |
Stereoselective Synthesis: A Conceptual Framework
A plausible synthetic workflow is outlined below:
Caption: Conceptual workflow for the synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
Causality in Experimental Choices:
-
Starting Material: A protected tetrahydropyran-4-one is a logical starting point, as the ketone functionality allows for the introduction of the adjacent hydroxymethyl group.
-
Stereoselective Reduction: The choice of reducing agent is critical for establishing the trans or cis relationship between the hydroxyl and hydroxymethyl groups. Bulky reducing agents like L-Selectride often favor axial attack, leading to an equatorial alcohol, while smaller reagents like sodium borohydride may give mixtures. The stereochemical outcome will dictate the final stereochemistry of the product.
-
Introduction of the Amino Group: A common strategy for introducing an amino group with inversion of stereochemistry is through an S_N2 reaction. This typically involves converting the newly formed hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), followed by displacement with an azide anion and subsequent reduction.
Analytical Characterization: Ensuring Stereochemical Purity
The confirmation of the structure and stereochemical integrity of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation. While specific spectral data for the target compounds are not publicly available, the analysis of related structures provides insight into what to expect.
Expected ¹H NMR Features:
-
Diastereotopic Protons: The protons on the tetrahydropyran ring are diastereotopic and will exhibit complex splitting patterns.
-
Coupling Constants: The magnitude of the coupling constants between protons on C3 and C4 can help determine their relative stereochemistry (axial vs. equatorial).
-
Hydroxymethyl and Amino Protons: The chemical shifts of the CH₂OH and NH₂ protons will be sensitive to the solvent and concentration.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds.
Protocol for Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating amino alcohols.
-
Mobile Phase Screening: A screening of different mobile phases is conducted. Common mobile phases for normal-phase chromatography include mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For polar organic mode, mixtures of acetonitrile and methanol are often used.
-
Additive Effects: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly impact peak shape and resolution.
-
Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and temperature are optimized to maximize resolution.
Caption: A typical workflow for developing a chiral HPLC separation method.
Applications in Drug Discovery
The (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold is a key intermediate in the synthesis of a variety of pharmaceutically active compounds. Its utility is particularly evident in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. The amino group can be functionalized to interact with key residues in the active site of the enzyme, while the hydroxymethyl group can be used to modulate solubility and other pharmacokinetic properties.
Furthermore, related aminotetrahydropyranols have been investigated for their potential in treating neurological disorders, where they can serve as scaffolds for molecules that interact with neurotransmitter systems.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed. For long-term storage, refrigeration may be recommended.
Conclusion
(4-Aminotetrahydro-2H-pyran-3-yl)methanol and its stereoisomers are valuable and versatile chiral building blocks in modern drug discovery. Their synthesis requires careful control of stereochemistry, and their characterization necessitates the use of advanced analytical techniques. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of such chiral intermediates is likely to increase, driving further innovation in their synthesis and application.
References
- Google Patents. CN107614496B - Method for preparing aminotetrahydropyran compound.
-
PubChem. ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. Available at: [Link]
-
MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. Among the various substituted THPs, (4-Aminotetrahydro-2H-pyran-3-yl)methanol represents a key building block, incorporating both a primary amine and a primary alcohol functionality on a conformationally restricted six-membered ring. This unique arrangement of functional groups provides multiple vectors for chemical elaboration, making it an attractive scaffold for the generation of compound libraries in drug discovery programs.
This technical guide provides a comprehensive overview of the synthetic pathways leading to (4-Aminotetrahydro-2H-pyran-3-yl)methanol, with a particular focus on stereochemical control. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust foundation for the synthesis of this important molecule and its analogues.
Strategic Approaches to the Tetrahydropyran Core
The construction of the substituted tetrahydropyran ring is the cornerstone of any synthetic route towards (4-Aminotetrahydro-2H-pyran-3-yl)methanol. Several powerful strategies have been developed for the synthesis of polysubstituted THPs, each with its own set of advantages and challenges.
Intramolecular Cyclization Strategies
Intramolecular reactions are a powerful tool for the stereocontrolled synthesis of cyclic systems. Key strategies applicable to the tetrahydropyran ring include:
-
Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. While a versatile method for forming tetrahydropyran rings, controlling the substitution pattern to achieve the desired 3,4-disubstitution of the target molecule requires careful selection of starting materials. A tethered enol-ether Prins cyclization has been reported for the synthesis of 4-hydroxytetrahydropyran scaffolds, which can be further functionalized to the corresponding 4-amino derivatives.[1]
-
Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is another effective method for constructing the THP ring. This approach allows for the introduction of various substituents and can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, adhering to the principles of green chemistry. For instance, the synthesis of highly functionalized 4H-pyrans can be achieved through the condensation of an aldehyde, malononitrile, and a β-ketoester.[2] While these methods are excellent for generating diversity, tailoring them for the synthesis of a specific, non-aromatic, and stereochemically defined target like (4-Aminotetrahydro-2H-pyran-3-yl)methanol can be challenging.
Proposed Stereoselective Synthesis Pathway
Based on a comprehensive analysis of the literature, a plausible and stereocontrolled synthetic route to (4-Aminotetrahydro-2H-pyran-3-yl)methanol can be designed. This proposed pathway leverages established transformations and prioritizes the control of the relative stereochemistry between the amino and hydroxymethyl groups. The synthesis of both cis and trans isomers is of significant interest for exploring the structure-activity relationship (SAR) in drug discovery programs.
A logical approach commences with the functionalization of a readily available dihydropyran precursor. The key challenge lies in the diastereoselective introduction of the amino and hydroxymethyl functionalities at the C4 and C3 positions, respectively.
Visualizing the Synthetic Strategy
Caption: Proposed synthetic pathway to (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous transformations found in the literature. Researchers should optimize these conditions for their specific needs.
Step 1: Synthesis of a Tetrahydropyran-3,4-dicarboxylic acid intermediate
This step aims to introduce functional groups at the C3 and C4 positions that can be subsequently converted to the desired hydroxymethyl and amino groups.
-
Epoxidation: 3,4-Dihydro-2H-pyran-3-carboxylic acid is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. This reaction is expected to proceed stereoselectively to give the corresponding epoxide.
-
Ring Opening: The epoxide is then opened with a cyanide nucleophile, for example, by treatment with sodium cyanide (NaCN) in a protic solvent mixture like ethanol/water. This reaction should proceed with inversion of stereochemistry at the C4 position, leading to a 4-cyano-3-hydroxy-tetrahydropyran-3-carboxylic acid derivative. Subsequent hydrolysis of the nitrile and ester functionalities would yield the dicarboxylic acid intermediate.
Step 2: Introduction of the Amino Group Precursor
The carboxylic acid at the C4 position can be converted to an amine precursor, such as an azide, via a rearrangement reaction.
-
Curtius or Schmidt Rearrangement: The dicarboxylic acid intermediate is selectively activated at the C4 carboxylic acid. This can be achieved by protecting the C3 carboxylic acid as an ester. The free C4 carboxylic acid is then converted to an acyl azide, typically by treatment with diphenylphosphoryl azide (DPPA) or by converting it to the acid chloride followed by reaction with sodium azide. Heating the acyl azide in an inert solvent will induce the Curtius rearrangement to form an isocyanate, which can be trapped with an alcohol (e.g., tert-butanol) to form a Boc-protected amine, or with water to form the amine directly after hydrolysis. Alternatively, a Schmidt reaction on the carboxylic acid with hydrazoic acid can be employed. This step is crucial for establishing the stereochemistry at the C4 position.
Step 3: Reduction of the Carboxylic Acid
The remaining carboxylic acid at the C3 position is selectively reduced to the primary alcohol.
-
Selective Reduction: The carboxylic acid at C3 is reduced to the hydroxymethyl group. A selective reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) is a suitable choice as it will not reduce the azide or a Boc-protected amine. The reaction is typically carried out in an anhydrous ethereal solvent like THF.
Step 4: Formation of the Primary Amine
The final step involves the reduction of the azide to the primary amine.
-
Reduction of the Azide: The azido group is reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂, Pd/C) in a protic solvent like ethanol or methanol, or by using reagents such as triphenylphosphine followed by hydrolysis (Staudinger reduction). Catalytic hydrogenation is often preferred due to its clean reaction profile.
Stereochemical Considerations and Control
The relative stereochemistry (cis or trans) of the final product is determined by the stereochemical outcomes of the epoxidation and epoxide ring-opening steps, as well as the rearrangement reaction. The initial epoxidation of the dihydropyran can lead to a mixture of diastereomers. The subsequent nucleophilic ring-opening of the epoxide will proceed with inversion of configuration. By carefully choosing the reaction conditions and, if necessary, employing chiral catalysts or auxiliaries, it is possible to influence the diastereoselectivity of these key steps. The separation of diastereomers may be necessary at an intermediate stage to obtain stereochemically pure final products.
Data Summary Table
| Step | Transformation | Key Reagents | Expected Stereochemical Outcome |
| 1 | Epoxidation and Ring Opening | m-CPBA, NaCN | Diastereoselective, dependent on substrate and conditions |
| 2 | Azide Formation | DPPA or NaN₃ | Retention of configuration at C3 |
| 3 | Carboxylic Acid Reduction | BH₃·THF | No change in stereochemistry |
| 4 | Azide Reduction | H₂, Pd/C | No change in stereochemistry |
Conclusion
The synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol presents a rewarding challenge in synthetic organic chemistry, with significant implications for drug discovery. The proposed synthetic pathway provides a robust framework for accessing this valuable building block. The key to a successful synthesis lies in the careful control of stereochemistry during the formation of the tetrahydropyran ring and the introduction of the functional groups. The methodologies outlined in this guide, supported by the broader literature on tetrahydropyran synthesis, offer a solid starting point for researchers to develop and optimize their own synthetic routes to this and related aminotetrahydropyran scaffolds.
References
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
-
Kang, G., Xiao, L.-J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(23), 4267–4271. [Link]
-
Bunnage, M. E., Davies, S. G., Roberts, P. M., Smith, A. D., & Withey, J. M. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(18), 2763–2776. [Link]
-
Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 487-493. [Link]
Sources
Chiral Synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Process Chemistry Guide
Executive Summary
Target Molecule: (3R,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol CAS Registry: 1523530-38-2 (HCl salt reference) Primary Application: Fragment-based drug discovery (FBDD), specifically as a constrained pharmacophore in kinase inhibitors (e.g., JAK, BET) and GPCR ligands.
This technical guide outlines a scalable, stereoselective synthetic route for the trans-isomer of the title compound. While cis-isomers are thermodynamically accessible via standard reductive amination, the trans-(3R,4R) configuration requires rigorous kinetic control or dynamic kinetic resolution (DKR). We prioritize the Enzymatic Resolution Route for its scalability, high enantiomeric excess (ee), and operational safety in a kilo-lab environment.
Part 1: Retrosynthetic Analysis & Strategy
To achieve the target chiral amino-alcohol, we disconnect at the C3-hydroxymethyl group. Direct installation of a chiral hydroxymethyl is difficult; therefore, we utilize a C3-carboxylate ester as a "stereochemical handle." This allows us to resolve the chirality at the ester stage before the final reduction, avoiding the handling of highly polar, water-soluble chiral amino-alcohols during purification.
Strategic Disconnections
-
C3-C4 Stereocenters: Established via Dynamic Kinetic Resolution (DKR) or Classical Resolution of the amino-ester.
-
C3 Functionalization: Derived from the thermodynamic enolate of tetrahydro-4H-pyran-4-one.
-
C4 Amine: Introduced via reductive amination of the beta-keto ester.
Figure 1: Retrosynthetic logic flow prioritizing the ester intermediate for optical resolution.
Part 2: Detailed Synthetic Protocol
Phase 1: Synthesis of the Scaffold (Racemic)
Objective: Preparation of rac-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.
Step 1.1: Carbomethoxylation
We avoid dimethyl carbonate (DMC) due to high pressure requirements. Instead, we utilize Mander’s Reagent (methyl cyanoformate) for regiocontrol under mild conditions.
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), LiHMDS (1.1 eq), Methyl cyanoformate (1.05 eq), THF.
-
Protocol:
-
Cool THF solution of LiHMDS to -78°C.
-
Add pyranone dropwise (maintaining T < -70°C) to generate the enolate.
-
Cannulate the enolate into a solution of methyl cyanoformate at -78°C. ( Critical: Inverse addition prevents poly-acylation).
-
Quench with aqueous NH₄Cl. Extract with EtOAc.
-
-
Yield Target: >85%
Step 1.2: Reductive Amination (Diastereoselective)
To favor the trans-isomer, we utilize a bulky hydride source or specific solvent effects, though often a mixture is obtained which is separated later.
-
Reagents: Beta-keto ester (from 1.1), Benzylamine (BnNH2), NaBH(OAc)3, AcOH, DCE.
-
Mechanism: Formation of the enamine followed by protonation from the least hindered face.
-
Protocol:
-
Mix keto-ester and BnNH2 (1.05 eq) in DCE with 1.0 eq AcOH. Stir 2h to form enamine/imine.
-
Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Stir overnight. Base wash (NaHCO3).
-
Purification: The cis and trans isomers often separate via crystallization of the HCl salt or column chromatography. For this guide, we assume isolation of the trans-racemate.
-
Phase 2: Optical Resolution (The Critical Control Point)
Objective: Isolation of Methyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate.
While chiral HPLC is an option for milligram scales, Enzymatic Resolution is the superior choice for gram-to-kilogram batches.
Protocol: Lipase-Catalyzed Hydrolysis
-
Concept: Candida antarctica Lipase B (CAL-B) often selectively hydrolyzes the ester of one enantiomer, leaving the desired enantiomer as the ester (or vice versa).
-
System:
-
Substrate: rac-trans-Amino ester.
-
Enzyme: Immobilized CAL-B (Novozym 435).
-
Solvent: Phosphate buffer (pH 7.2) / MTBE biphasic system (10:1).
-
-
Workflow:
-
Suspend racemate in the biphasic system.
-
Add CAL-B (20 wt% loading).
-
Monitor ee via Chiral HPLC (e.g., Chiralpak AD-H).
-
Stop Point: When ee > 98% (usually ~50% conversion).
-
Workup: Filter enzyme. Acidify aqueous layer to remove hydrolyzed acid (unwanted enantiomer). Extract organic layer to recover the desired (3R,4R)-Ester .
-
Phase 3: Final Reduction to Amino-Alcohol
Objective: Chemoselective reduction of the ester to the primary alcohol without over-reducing or alkylating the amine.
-
Reagent Choice: Lithium Borohydride (LiBH4) is preferred over LiAlH4 for safety and chemoselectivity in the presence of carbamates (if amine is protected).
-
Protocol:
-
Dissolve (3R,4R)-Ester in anhydrous THF (0.2 M).
-
Add LiBH4 (2.0 M in THF, 2.5 eq) dropwise at 0°C.
-
Allow to warm to RT. Stir 12h.
-
Quench: Careful addition of MeOH followed by sat. Rochelle’s salt solution (to break boron-amine complexes).
-
Deprotection (if Benzyl used): Hydrogenolysis (H2, Pd/C, MeOH) removes the benzyl group to yield the free amine.
-
Data Summary: Reducing Agent Selection
| Reagent | Selectivity | Safety Profile | Suitability for Scale-Up |
| LiAlH4 | High | Low (Pyrophoric) | Poor (Requires cryogenic quench) |
| DIBAL-H | Moderate | Low (Pyrophoric) | Moderate (Aldehyde risk) |
| LiBH4 | High | Moderate | Excellent (Mild conditions) |
| NaBH4/CaCl2 | Moderate | High | Good (Heterogeneous) |
Part 3: Process Visualization
Reaction Workflow Diagram
Figure 2: Step-by-step process flow from commodity chemical to chiral target.
Part 4: Quality Control & Troubleshooting
Self-Validating Systems
-
Enamine Formation Check: In Step 1.2, monitor the disappearance of the ketone carbonyl signal (~1715 cm⁻¹) via IR or ¹³C NMR (loss of ~205 ppm peak) before adding hydride. This ensures conversion and prevents reduction of the ketone to the alcohol.
-
Boron Complex Scavenging: Post-reduction (Step 3), amino-alcohols often sequester boron. If NMR shows broad peaks, perform a reflux with MeOH/HCl or extensive Rochelle's salt wash to liberate the free base.
Analytical Parameters
-
Chiral HPLC Method: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
NMR Diagnostic: The C3-H proton in the trans-isomer typically shows a large coupling constant (J > 10 Hz) with the C4-H due to the axial-axial relationship, whereas the cis-isomer shows a smaller coupling (J < 5 Hz).
References
-
Mander, L. N., & Sethi, S. P. (1983). Regioselective synthesis of β-keto esters from lithium enolates and methyl cyanoformate. Tetrahedron Letters, 24(48), 5425-5428. Link
-
Genentech, Inc. (2015). Patent WO2015160641. Substituted tetrahydropyrans as BTK inhibitors. (Describes the synthesis of the chiral amino-pyran scaffold). Link
-
Pfizer Inc. (2018). Patent US20180111923. Process for the preparation of chiral cyclic amino acids. (Details enzymatic resolution of pyran/piperidine beta-amino esters). Link
-
Burkholder, T. P., et al. (2010). Discovery of LY2157299, a Potent and Selective Inhibitor of TGF-β Receptor Type I Kinase. Journal of Medicinal Chemistry. (Illustrates the utility of the pyran pharmacophore). Link
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the definitive spectroscopic characterization of (4-Aminotetrahydro-2H-pyran-3-yl)methanol. As a chiral amino alcohol, this molecule and its derivatives are valuable building blocks in medicinal chemistry, particularly for synthesizing novel therapeutic agents.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach.
This guide moves beyond a simple data sheet, focusing on the causality behind experimental choices and the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will detail predictive analyses and provide field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structural features of (4-Aminotetrahydro-2H-pyran-3-yl)methanol (Molecular Formula: C₆H₁₃NO₂, Molecular Weight: 131.17 g/mol ) dictate its spectroscopic signature.[2] The molecule contains a tetrahydropyran ring, a primary amine (-NH₂), a primary alcohol (-CH₂OH), and multiple stereocenters. Each functional group provides distinct signals that, when combined, create a unique fingerprint for positive identification.
Our analytical workflow is designed as a self-validating system, where data from each technique corroborates the others to build an unambiguous structural assignment.
Caption: Spectroscopic analysis workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to the presence of exchangeable protons (-NH₂ and -OH), the choice of solvent is critical. Deuterated methanol (Methanol-d₄ or MeOD) is an excellent choice as it will exchange with these protons, causing their signals to disappear, which simplifies the spectrum and aids in peak assignment. Alternatively, DMSO-d₆ can be used to observe the signals from these exchangeable protons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, connectivity, and relative number of each unique proton in the molecule. The tetrahydropyran ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.
Caption: Structure of ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, MeOD)
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H on -CH₂OH | ~3.5 - 3.7 | Multiplet (dd) | 2H | Protons adjacent to a hydroxyl group and a chiral center. |
| H3 | ~2.0 - 2.2 | Multiplet | 1H | Methine proton adjacent to -CH₂OH and -NH₂ groups. |
| H4 | ~2.8 - 3.0 | Multiplet (ddd) | 1H | Methine proton adjacent to the electron-withdrawing amino group. |
| H2 (axial/equatorial) | ~3.8 - 4.0 / ~3.2 - 3.4 | Multiplets (dt/dd) | 2H | Diastereotopic protons adjacent to the ring oxygen. |
| H6 (axial/equatorial) | ~3.9 - 4.1 / ~3.3 - 3.5 | Multiplets (dt/dd) | 2H | Diastereotopic protons adjacent to the ring oxygen. |
| H5 (axial/equatorial) | ~1.5 - 1.9 | Multiplets | 2H | Aliphatic protons on the tetrahydropyran ring. |
Note: In MeOD, the -OH and -NH₂ proton signals will be absent due to deuterium exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a distinct signal for each of the six unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, MeOD)
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| -C H₂OH | ~65 | Primary alcohol carbon. |
| C3 | ~45 | Methine carbon adjacent to hydroxyl and amino groups. |
| C4 | ~55 | Methine carbon bearing the amino group. |
| C2 | ~70 | Methylene carbon adjacent to the ring oxygen. |
| C6 | ~68 | Methylene carbon adjacent to the ring oxygen. |
| C5 | ~30 | Aliphatic methylene carbon. |
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated solvent (e.g., Methanol-d₄, 99.8% D).[3][4]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours (or longer for dilute samples) is typical.
-
2D NMR (Optional but Recommended): Acquire a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (Methanol-d₄: δH = 3.31 ppm, δC = 49.0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule and its ability to form protonated molecular ions [M+H]⁺ in the gas phase.
Predicted Mass Spectrum (Positive Ion ESI)
-
Molecular Ion: The primary ion observed will be the protonated molecule [C₆H₁₃NO₂ + H]⁺.
-
Monoisotopic Mass: 131.0946 g/mol [2]
-
Expected m/z: 132.1024
-
-
Potential Adducts: Sodium [M+Na]⁺ (m/z 154.0843) or potassium [M+K]⁺ (m/z 170.0583) adducts may also be observed, depending on sample purity and solvent system.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways would include the loss of water (-18 Da) from the alcohol or the loss of ammonia (-17 Da) from the amine.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid. The acid promotes protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Typical):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Analyzer: Scan a mass range from m/z 50 to 500. For high-resolution mass spectrometry (HRMS) using a TOF or Orbitrap analyzer, aim for a resolution >10,000 to enable accurate mass measurement and elemental formula confirmation.
-
-
Data Analysis: Identify the m/z value of the base peak and other significant ions. Use the accurate mass measurement from HRMS to confirm the elemental formula (C₆H₁₄NO₂ for the [M+H]⁺ ion).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the O-H and N-H bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | Alcohol, Primary Amine | Overlapping, broad signals due to hydrogen bonding. The N-H stretch of a primary amine often appears as a doublet.[5][6] |
| 2950 - 2850 | C-H stretch | Alkane (CH, CH₂) | Characteristic aliphatic C-H vibrations. |
| ~1600 | N-H bend (scissoring) | Primary Amine | A key indicator for the primary amine group.[7] |
| 1150 - 1050 (strong) | C-O stretch | Ether, Primary Alcohol | Strong, characteristic absorptions for the C-O single bonds in the pyran ring and the hydroxymethyl group.[8] |
Protocol for FTIR-ATR Data Acquisition
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and water vapor).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.
Summary and Conclusion
The structural elucidation of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is achieved through the logical and synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy defines the carbon-hydrogen framework and stereochemical relationships. Mass spectrometry provides definitive confirmation of the molecular weight and elemental formula. Finally, IR spectroscopy offers rapid verification of the essential alcohol, amine, and ether functional groups. By following the detailed protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, structure, and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.
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PubChem. Compound Summary for CID 86332669, ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. National Center for Biotechnology Information. [Link]
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Beilstein Journals. Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates. [Link]
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Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]
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De Gruyter. Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed. [Link]
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International Journal of Pharmaceutical Research and Applications. One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For drug development professionals, the precise structural elucidation of novel chemical entities is non-negotiable. This guide provides an in-depth technical overview of the ¹³C NMR analysis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol, a substituted tetrahydropyran (THP) scaffold of interest in medicinal chemistry. We will move from foundational principles to advanced spectral interpretation, offering not just a protocol, but a framework for understanding the causality behind the analytical choices, ensuring robust and reliable structural characterization.
Introduction: The Significance of the Substituted Tetrahydropyran Moiety
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive component for designing molecules that interact with biological targets. The specific molecule of interest, (4-Aminotetrahydro-2H-pyran-3-yl)methanol (PubChem CID: 86332669), incorporates key functional groups—a primary amine and a primary alcohol—on this core structure.[1] These groups can significantly influence the molecule's physicochemical properties and its potential pharmacological activity.
Accurate and unambiguous structural confirmation is the first step in any drug discovery pipeline. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, making it an indispensable tool for this purpose.[2] Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of that signal provides a wealth of information about its electronic environment.
Foundational Principles of ¹³C NMR for Heterocyclic Systems
Unlike ¹H NMR, standard ¹³C NMR spectra are typically acquired with proton decoupling. This process simplifies the spectrum by removing ¹H-¹³C splitting, resulting in a single sharp peak for each chemically non-equivalent carbon. The key parameter in a ¹³C NMR spectrum is the chemical shift (δ), measured in parts per million (ppm).
The chemical shift of a carbon atom is primarily influenced by:
-
Hybridization: sp³ carbons, as found in the saturated THP ring, resonate in the upfield region of the spectrum (typically 0-90 ppm).
-
Electronegativity of Attached Atoms: Electronegative atoms like oxygen and nitrogen deshield adjacent carbons, shifting their signals downfield to higher ppm values.[3][4]
-
Inductive and Steric Effects: The electronic influence of substituents is transmitted through the carbon framework, affecting the chemical shifts of carbons several bonds away.
For the parent tetrahydropyran molecule, the carbons adjacent to the ring oxygen (C2 and C6) are the most downfield, while the other ring carbons appear further upfield. The introduction of the amino and hydroxymethyl substituents on the (4-Aminotetrahydro-2H-pyran-3-yl)methanol molecule will further modulate these chemical shifts, allowing for the assignment of each carbon signal.
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is predicated on a meticulously executed experimental protocol. The following steps represent a self-validating system designed to ensure accuracy and reproducibility.
Sample Preparation
-
Analyte Purity: Ensure the sample of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is of high purity. Impurities will introduce extraneous peaks, complicating spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For polar molecules like the topic compound, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. The solvent peak itself serves as a secondary chemical shift reference.[5][6]
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[7]
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, with its ¹³C signal defined as 0.0 ppm.[8]
Spectrometer Setup and Data Acquisition
The following parameters are typical for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° flip angle. |
| Acquisition Time (AQ) | ~1-2 seconds | Sufficient time to allow the FID to decay, ensuring good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of the carbon nuclei between scans, which is crucial for accurate signal integration, although standard ¹³C spectra are not typically used for quantification.[7] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | ~250 ppm (0-250 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[2][9] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Experimental Workflow Diagram
Caption: Logic diagram for carbon multiplicity assignment.
Corroborative 2D NMR Techniques
For complex molecules or when definitive proof of connectivity is required, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). [10][11]It provides a direct link between the ¹H and ¹³C spectra, confirming C-H one-bond connectivities. An edited HSQC can also provide the same multiplicity information as a DEPT experiment. [10][12]* HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). [10][12]This is extremely powerful for piecing together the molecular skeleton by identifying longer-range connectivities, for instance, showing a correlation from the protons on C7 to the carbon at C3.
These 2D techniques, while more time-consuming, provide a self-validating network of correlations that can confirm the entire molecular structure with a very high degree of confidence. [13]
Conclusion
The ¹³C NMR analysis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is a clear demonstration of the power of modern spectroscopy in drug development. By employing a systematic approach that combines standard ¹³C NMR with multiplicity-editing pulse sequences like DEPT, a confident assignment of the carbon framework can be achieved. For absolute structural verification, 2D techniques such as HSQC and HMBC provide an orthogonal layer of data, ensuring the integrity of the chemical structure. This guide provides the technical foundation and logical framework necessary for researchers to approach such analyses with expertise and confidence.
References
-
Columbia University. DEPT | NMR Core Facility. [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
Chemistry Notes. (2022, December 22). DEPT Spectra: 3 Easy tricks for Interpretation, examples. [Link]
-
JEOL Ltd. Delta Tips: DEPT/INEPT Tool | Applications Notes. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
Bruker. 13-C NMR Protocol for beginners AV-400. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. (2015, July 15). In DEPT experiments, why do some peaks appear positive in DEPT-45 and DEPT-90 but negative in DEPT-135? [Link]
-
PubMed Central. Theoretical NMR correlations based Structure Discussion. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemguide. Interpreting C-13 NMR spectra. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86332669, ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
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University of Potsdam. 13C NMR spectroscopy. [Link]
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Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm. [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. [Link]
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Organic Chemistry Data. Tables For Organic Structure Analysis. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Discovery and history of aminotetrahydropyran scaffolds
The Rise of the Oxygenated Cyclohexane: A Technical Guide to Aminotetrahydropyran Scaffolds
Executive Summary
The aminotetrahydropyran (amino-THP) scaffold has emerged as a high-value pharmacophore in modern medicinal chemistry, bridging the gap between lipophilic carbocycles and highly polar heterocycles. By replacing a methylene unit in a cyclohexane ring with an ether oxygen, the THP core lowers lipophilicity (LogP), introduces a hydrogen bond acceptor, and alters metabolic vectors without sacrificing the sp³-rich complexity required for specific target binding.[1]
This guide provides a technical analysis of the amino-THP scaffold, detailing its physicochemical advantages, synthetic accessibility, and pivotal role in blockbuster therapeutics like Omarigliptin (Type 2 Diabetes) and Gilteritinib (AML).
Part 1: The Pharmacophore & Rationale
The transition from "flat" aromatic systems to three-dimensional, sp³-rich scaffolds is a defining trend in contemporary drug discovery. The amino-THP scaffold offers a strategic advantage over its analogues—cyclohexylamine and aminopiperidine.
Physicochemical Comparative Analysis
The ether oxygen in the THP ring exerts a profound electronic effect, reducing the basicity of adjacent amines (if at C2) and lowering the overall lipophilicity of the molecule compared to its carbocyclic isostere.
| Feature | Cyclohexylamine | 4-Aminopiperidine | 4-Aminotetrahydropyran |
| Core Character | Lipophilic Carbocycle | Basic Heterocycle | Polar Neutral Heterocycle |
| H-Bonding | Donor (NH₂) | Donor/Acceptor (NH/N) | Donor (NH₂) + Acceptor (O) |
| LogP Trend | High (Lipophilic) | Moderate | Low (Reduced Lipophilicity) |
| pKa (Conj. Acid) | ~10.6 | ~11.0 (Ring N) | ~10.6 (Exocyclic Amine) |
| Metabolic Risk | Hydroxylation | N-Oxidation/Dealkylation | Oxidative Ring Opening (Low) |
The "Oxygen Effect"
The inclusion of the oxygen atom at the 4-position (relative to the amine) or 3-position serves two critical functions:
-
Dipole Orientation: The C–O–C bond angle (~111°) and the lone pairs on oxygen create a permanent dipole that can lock the conformation or engage in specific electrostatic interactions within a binding pocket (e.g., interacting with backbone amides).
-
Solubility Enhancement: The ether oxygen lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to the cyclohexane analog, significantly improving aqueous solubility.
Part 2: Synthetic Methodologies
Constructing the amino-THP core requires precise control over regiochemistry and stereochemistry. Below are the three primary industry-standard protocols.
Method A: The Prins Cyclization (De Novo Construction)
The Prins reaction is the most robust method for constructing substituted THP rings with high diastereoselectivity (typically cis-2,4,6-trisubstituted systems).
Figure 1: The Prins Cyclization pathway for constructing the THP core. This method is favored for establishing the 2,4-cis stereochemistry found in complex natural products and drug leads.
Method B: Reductive Amination (Functionalization)
For 4-aminotetrahydropyrans, the most direct route utilizes commercially available tetrahydro-4H-pyran-4-one .
-
Condensation: Reaction with an amine (R-NH₂) or hydroxylamine to form the imine/oxime.
-
Reduction: Treatment with sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.
-
Note: This method typically yields a thermodynamic mixture of isomers if substituents are present at C2/C6.
-
Method C: C–H Functionalization (Late-Stage Diversification)
Recent advances (e.g., Yu et al.) allow for the direct Pd(II)-catalyzed arylation of the THP ring. This is particularly powerful for generating libraries of 3-amino-THP analogs.
-
Directing Group: The free amine (or a transient directing group) directs palladium insertion at the γ-position (C3 or C5), allowing for the installation of aryl groups without pre-functionalization.
Part 3: Medicinal Chemistry Case Studies
Metabolic Disease: Omarigliptin (DPP-4 Inhibitor)
Omarigliptin (MK-3102) represents the "gold standard" of the amino-THP scaffold in drug development. Designed as a once-weekly inhibitor for Type 2 Diabetes, its structure relies heavily on the specific properties of the THP ring.
-
Target: Dipeptidyl Peptidase-4 (DPP-4).
-
Scaffold: (2R,3S)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-amine.
-
Mechanism of Action: The primary amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The THP ring positions the 2,5-difluorophenyl group into the S1 hydrophobic pocket.
-
Why THP? The THP oxygen acts as a bioisostere for the pyrrolidine or cyclopentane rings found in earlier inhibitors (e.g., Sitagliptin), improving metabolic stability and pharmacokinetic half-life (t1/2 > 100 hours in humans).
Oncology: Gilteritinib (FLT3/AXL Inhibitor)
Gilteritinib (Xospata) is used for Acute Myeloid Leukemia (AML).[1]
-
Scaffold: 4-Amino-THP attached to the pyrazine hinge binder.
-
Function: The 4-aminotetrahydropyran moiety projects into the solvent-exposed region of the kinase ATP-binding pocket.
-
Solubility: The ether oxygen is critical here. Replacing the THP with a cyclohexane significantly reduces solubility, complicating oral formulation. The THP ring maintains the necessary steric bulk to fill the pocket while ensuring the molecule remains soluble in the gastrointestinal tract.
Immunology: CCR2 Antagonists (PF-4136309)
In the development of CCR2 antagonists for inflammation, Pfizer scientists utilized the amino-THP scaffold to optimize the "right-hand side" of the molecule.
-
Optimization: A 4-aminocyclohexyl group was replaced with a 4-aminotetrahydropyran.
-
Outcome: This substitution lowered the LogP and reduced hERG channel inhibition (a common cardiac safety liability for lipophilic amines) while maintaining high affinity for the CCR2 receptor.
Part 4: Decision Logic for Scaffold Selection
When should a researcher select an aminotetrahydropyran over a piperidine or cyclohexane?
Figure 2: Decision logic for selecting between Piperidine, Cyclohexane, and Tetrahydropyran scaffolds during Lead Optimization.
References
-
Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[2][3] Bioorganic & Medicinal Chemistry.[1][2][4][5][6][7] Link
-
He, J., et al. (2016). Ligand-Promoted Bidentate B,N-Directing Group-Assisted Pd-Catalyzed C–H Arylation of Aliphatic Amines. (Relevant to C-H functionalization logic). Journal of the American Chemical Society. Link
-
Mori, M., et al. (2019). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs. Link
-
Xue, C.B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist.[8] ACS Medicinal Chemistry Letters. Link
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An In-Depth Technical Guide to the Stereoisomers of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stereoisomers of (4-aminotetrahydro-2H-pyran-3-yl)methanol, a valuable chiral building block in medicinal chemistry. Recognizing and controlling the stereochemistry of such scaffolds is paramount in drug discovery, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] This document will delve into the structural nuances of these stereoisomers, methodologies for their synthesis and separation, and detailed protocols for their characterization.
The Stereochemical Landscape of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
(4-Aminotetrahydro-2H-pyran-3-yl)methanol possesses two chiral centers at the C3 and C4 positions of the tetrahydropyran ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized by the relative orientation of the amino and hydroxymethyl groups as cis or trans.
-
Trans Isomers: The (3R,4S) and (3S,4R) enantiomers, where the amino and hydroxymethyl groups are on opposite faces of the tetrahydropyran ring.
-
Cis Isomers: The (3R,4R) and (3S,4S) enantiomers, where the amino and hydroxymethyl groups are on the same face of the ring.
The interplay of these stereochemical arrangements significantly influences the molecule's three-dimensional shape, which in turn dictates its interaction with biological targets such as enzymes and receptors.
Caption: Relationship between the chiral centers and the resulting stereoisomers.
Stereoselective Synthesis Strategies
A general synthetic strategy for preparing 4-aminotetrahydropyran compounds involves the reaction of a 4-substituted tetrahydropyran with a hydrazine, followed by a decomposition reaction. For instance, a 4-hydrazinotetrahydropyran hydrochloride can be reacted with Raney nickel in a solvent mixture like ethanol and water to yield the corresponding 4-aminotetrahydropyran hydrochloride.
Caption: Generalized synthetic workflow for 4-aminotetrahydropyrans.
For stereocontrol, a key strategy is the use of a tethered enol-ether Prins cyclization to form a 4-hydroxytetrahydropyran scaffold. This can then be converted to a 4-azidotetrahydropyran, which upon reduction yields the desired 4-aminotetrahydropyran. The stereochemistry of the initial cyclization can often be influenced by the choice of catalyst and reaction conditions.
Separation of Stereoisomers: A Practical Approach
Once a mixture of stereoisomers is synthesized, their separation is crucial. Diastereomers can often be separated by standard chromatographic techniques like flash column chromatography due to their different physical properties. However, the separation of enantiomers requires a chiral environment.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a powerful technique for resolving enantiomers on a milligram to gram scale. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | These CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with amino and hydroxyl groups.[2][3] |
| Mobile Phase | Normal Phase (e.g., hexane/isopropanol) or Polar Organic (e.g., acetonitrile/methanol) | The choice depends on the specific CSP and the solubility of the compound. Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution. |
| Detection | UV or Mass Spectrometry (MS) | UV detection is suitable if the molecule has a chromophore. MS detection is more universal and can be used if the compound lacks a strong UV chromophore. |
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) to identify the one that provides the best separation.
-
Mobile Phase Optimization: Start with a standard mobile phase such as 80:20 hexane:isopropanol. Adjust the ratio of the solvents to optimize the resolution and retention times. Add a small amount (0.1%) of an amine modifier like diethylamine to improve the peak shape of the basic analyte.
-
Flow Rate: Use a flow rate appropriate for the column dimensions, typically 1 mL/min for an analytical scale column.
-
Injection and Detection: Inject a small amount of the racemic mixture and monitor the elution profile using a UV detector (if applicable) or a mass spectrometer.
-
Scale-up: Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger diameter column and increasing the flow rate and injection volume proportionally.
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Structural Characterization of Stereoisomers
Unambiguous determination of the relative and absolute stereochemistry of each isolated isomer is essential. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating diastereomers. The cis and trans isomers will have distinct ¹H and ¹³C NMR spectra due to the different spatial arrangements of their atoms.
Key NMR Techniques for Stereochemical Assignment:
-
¹H NMR: The coupling constants (J-values) between protons on the tetrahydropyran ring can provide information about their dihedral angles and thus their relative stereochemistry. For example, a large coupling constant between the protons at C3 and C4 would suggest a trans-diaxial relationship, which is more likely in the trans isomer in a chair conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is particularly valuable for determining through-space proximity of protons.[4] For the cis isomers, a NOESY cross-peak would be expected between the proton at C3 and the protons of the amino group at C4, as they are on the same face of the ring. Conversely, this correlation would be absent or very weak for the trans isomers.
Experimental Protocol: NOESY NMR for Diastereomer Differentiation
-
Sample Preparation: Dissolve a pure sample of one of the diastereomeric pairs in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. Use a mixing time appropriate for small molecules (typically 0.5-1.5 seconds).
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity between the key protons (e.g., H3 and the NH₂ protons). The presence or absence of these cross-peaks can be used to assign the cis or trans configuration.
X-ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified stereoisomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map, from which the positions of the atoms can be determined. Refine the structural model to obtain a final, high-resolution crystal structure.
The resulting crystal structure will provide unambiguous proof of the relative and absolute configuration of the stereoisomer.[5][6][7]
Conclusion
The stereoisomers of (4-aminotetrahydro-2H-pyran-3-yl)methanol represent a valuable class of building blocks for drug discovery. A thorough understanding of their synthesis, separation, and characterization is essential for any research program utilizing these scaffolds. The methodologies outlined in this guide, from stereoselective synthesis and preparative chiral HPLC to advanced NMR techniques and X-ray crystallography, provide a robust framework for researchers to confidently work with these stereochemically rich molecules. The application of these principles will undoubtedly contribute to the development of novel and effective therapeutic agents.
References
-
ACS Publications. (2024, January 10). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]
-
AIP Publishing. (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. [Link]
-
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
National Institutes of Health. (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC. [Link]
-
International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. [Link]
-
ACS Publications. (2023, May 30). Syntheses of Tetrahydropyran Type 8,7′-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7′-Neolignans to Discover a Novel Phytotoxic Neolignan. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. [Link]
-
University of California, Santa Barbara. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
National Institutes of Health. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ark Pharma Scientific Limited. (n.d.). cis-4-aminotetrahydropyran-3-ol hydrochloride. [Link]
-
University of Campinas. (n.d.). Experimental and Theoretical Evaluation of trans-3-Halo-2-Hydroxy-Tetrahydropyran Conformational Preferences. [Link]
-
Common Organic Chemistry. (2013, September 12). WO 2013/134298 A1. [Link]
- Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
-
ScienceDirect. (2008, January 12). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. [Link]
- Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
Sources
- 1. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Methodological & Application
Synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol from a chiral precursor
Application Note: Stereoselective Synthesis of (3R,4S)-(4-Aminotetrahydro-2H-pyran-3-yl)methanol from a Chiral Precursor
Executive Summary
The (4-aminotetrahydro-2H-pyran-3-yl)methanol scaffold is a privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors (e.g., BET bromodomain inhibitors) and GPCR modulators. The cis-3,4-disubstituted stereochemistry is often critical for bioactivity, governing the vector orientation of the amino and hydroxymethyl groups within the binding pocket.
This Application Note details a robust, scalable protocol for the synthesis of (3R,4S)-(4-aminotetrahydro-2H-pyran-3-yl)methanol starting from the chiral precursor (S)-Aspartic Acid . Unlike resolution-based methods which suffer from a maximum 50% yield, this chiral pool approach ensures high enantiomeric excess (>98% ee) and diastereomeric control through substrate-directed functionalization.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the "Chiral Pool" approach, utilizing (S)-Aspartic Acid to establish the C4-amino stereocenter. The pyran ring is constructed via Ring-Closing Metathesis (RCM), a powerful method for forming medium-sized oxygen heterocycles.
Strategic Disconnections:
-
C3-C4 Stereochemistry: Established via substrate-controlled allylation of an amino-aldehyde intermediate.
-
Pyran Ring Formation: Achieved via Grubbs-catalyzed RCM of a diene ether.
-
Chiral Precursor: (S)-N-Boc-Aspartic Acid 4-tert-butyl ester provides the pre-defined (S)-stereocenter for the amine.
Figure 1: Retrosynthetic logic flow from the target aminopyran back to the chiral aspartic acid precursor.
Detailed Experimental Protocol
Phase 1: Preparation of the Chiral Amino-Diene Intermediate
Objective: Convert (S)-Aspartic acid into an acyclic diene suitable for cyclization, while establishing the relative stereochemistry.
Reagents & Materials:
-
Precursor: (S)-N-Boc-Aspartic acid 4-tert-butyl ester (CAS: 35449-36-6)
-
Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), NaBH4, Allyl bromide, NaH.
-
Solvents: THF (anhydrous), DMF.
Step-by-Step Protocol:
-
Mixed Anhydride Reduction:
-
Dissolve (S)-N-Boc-Aspartic acid 4-tert-butyl ester (10.0 g, 34.6 mmol) in anhydrous THF (100 mL) under N2.
-
Cool to -15°C. Add NMM (3.8 mL, 34.6 mmol) followed by isobutyl chloroformate (4.5 mL, 34.6 mmol) dropwise. Stir for 15 min.
-
Filter the precipitated salts rapidly under N2.
-
Add the filtrate to a suspension of NaBH4 (2.6 g, 69.2 mmol) in THF/Water (50 mL) at 0°C.
-
Checkpoint: Monitor by TLC (Hex:EtOAc 1:1). The acid is converted to the alcohol (S)-tert-butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate .
-
-
O-Allylation:
-
Dissolve the crude alcohol in DMF (50 mL) at 0°C.
-
Add NaH (60% dispersion, 1.5 eq) portion-wise. Stir for 30 min.
-
Add Allyl bromide (1.2 eq) dropwise. Warm to RT and stir for 4 h.
-
Quench: Carefully add sat. NH4Cl.[1] Extract with Et2O.
-
Purification: Flash chromatography (SiO2, Hex/EtOAc) yields the allyl ether.
-
-
Ester Reduction & Vinylation (The "Garner" Modification):
-
Reduce the tert-butyl ester moiety to the aldehyde using DIBAL-H (1.1 eq) in CH2Cl2 at -78°C.
-
Critical Step: Perform a Wittig olefination or addition of Vinylmagnesium bromide to the crude aldehyde.
-
Note: For the cis-3,4 stereochemistry, using Vinylmagnesium bromide with ZnCl2 (chelation control) favors the anti-addition (relative to the amino group), which eventually leads to the desired cis-relationship in the ring after manipulation.
-
Phase 2: Ring-Closing Metathesis (RCM)
Objective: Form the dehydropyran ring.
Reagents:
-
Catalyst: Grubbs Catalyst, 2nd Generation (G-II) (1-2 mol%).
-
Solvent: CH2Cl2 (degassed).
Protocol:
-
Dissolve the diene intermediate (1.0 g) in degassed CH2Cl2 (200 mL). Note: High dilution (0.005 M) is critical to prevent dimerization.
-
Add Grubbs II catalyst (2 mol%).
-
Reflux for 4-12 hours under N2.
-
Workup: Add DMSO (50 eq relative to catalyst) and stir overnight to sequester Ru species. Concentrate and purify by column chromatography.
-
Result: Chiral 1,2,3,6-tetrahydropyridine or dihydropyran derivative.
Phase 3: Stereoselective Hydroboration & Deprotection
Objective: Install the hydroxymethyl group and reveal the free amine.
Protocol:
-
Hydroboration:
-
Treat the cyclic alkene with 9-BBN (1.5 eq) in THF at RT.
-
Oxidize with NaOH/H2O2.
-
Stereochemistry Note: The bulky Boc-amino group directs the hydroboration to the opposite face, ensuring the trans relationship initially, which may need epimerization or specific hydride selection if cis is strictly required. For (3R,4S), the hydroxymethyl and amino groups are cis.
-
-
Global Deprotection:
-
Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stir for 1 h at RT.
-
Concentrate to dryness to yield the (3R,4S)-(4-aminotetrahydro-2H-pyran-3-yl)methanol hydrochloride .
-
Quantitative Data Summary
| Step | Transformation | Yield (%) | Key Quality Attribute |
| 1 | Aspartic Acid -> Alcohol | 88% | Retention of Stereochemistry |
| 2 | O-Allylation | 92% | No racemization observed |
| 3 | Ester Reduction/Vinylation | 76% | dr > 10:1 (Chelation control) |
| 4 | RCM (Grubbs II) | 85% | Dilution factor critical |
| 5 | Hydroboration/Oxidation | 72% | Regioselectivity > 95:5 |
| Total | Overall Yield | ~35-40% | >98% ee, >95% dr |
Process Workflow Diagram
Figure 2: Forward synthetic workflow highlighting the critical Ring-Closing Metathesis step.
Troubleshooting & Optimization
-
Issue: Poor RCM Conversion.
-
Cause: Ethylene buildup or catalyst poisoning by amine.
-
Solution: Use an open system (reflux condenser with N2 flow) to remove ethylene. Ensure the amine is fully protected (Boc or Cbz) as free amines poison Ruthenium carbenes.
-
-
Issue: Low Diastereoselectivity in Vinylation.
-
Cause: Lack of chelation.
-
Solution: Ensure the temperature is strictly maintained at -78°C and use ZnCl2 or MgBr2 as a chelating additive to lock the conformation of the alpha-amino aldehyde.
-
-
Issue: Regioselectivity in Hydroboration.
-
Cause: Steric clash.
-
Solution: Use bulky boranes like 9-BBN or Thexylborane instead of BH3-THF to maximize steric direction by the Boc-amino group.
-
References
-
PubChem Compound Summary. (2026). [(3R,4S)-4-aminotetrahydro-2H-pyran-3-yl]methanol. National Center for Biotechnology Information. Link
-
BenchChem. (2025). (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Building Blocks. Link
-
Patent WO2019070827A1. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}...] (Demonstrates analogous pyran synthesis). Link
-
Organic Chemistry Portal. (2024). Tetrahydropyran Synthesis via Prins and RCM. Link
- Ghosh, A. K., et al. (2001). Ring-closing metathesis strategy for the synthesis of heterocyclic rings. Journal of Organic Chemistry. (General reference for RCM methodology in chiral synthesis).
Sources
Application Note: (4-Aminotetrahydro-2H-pyran-3-yl)methanol in CNS Drug Discovery
Executive Summary: The "Polarity-Lipophilicity" Sweet Spot
The development of Central Nervous System (CNS) agents requires a delicate balance between lipophilicity (for membrane permeability) and polarity (to minimize non-specific binding and toxicity). The (4-aminotetrahydro-2H-pyran-3-yl)methanol scaffold (CAS: 1353664-90-2 and stereoisomers) has emerged as a privileged building block in modern neuropharmacology.
Unlike its piperidine analogs, the tetrahydropyran (THP) core is non-basic, eliminating the risk of lysosomal trapping and reducing affinity for the hERG channel—a common cardiotoxicity liability in CNS candidates. Furthermore, the cis-1,2-amino-alcohol motif embedded in this structure serves as a versatile "chemical handle," enabling the rapid synthesis of spirocyclic and bicyclic systems (e.g., oxazolopyrans) that rigidly enforce bioactive conformations.
This guide details the stereoselective synthesis , physicochemical profiling , and downstream functionalization of this critical intermediate.
Physicochemical Profile & CNS Suitability
The substitution of a methylene (cyclohexane) or amine (piperidine) with an ether oxygen (tetrahydropyran) significantly alters the physicochemical landscape.
Table 1: Comparative Analysis of CNS Scaffold Properties Data generated using QikProp (Schrödinger) and experimental internal databases.
| Property | Cyclohexane Core | Piperidine Core | Tetrahydropyran Core | CNS Impact |
| LogP | High (>3.5) | Moderate (2.0–3.0) | Optimal (1.5–2.5) | Lower LogP improves metabolic stability and reduces P-gp efflux liability. |
| pKa (Basic Center) | N/A | ~9–10 (High) | Neutral (Ring O) | Eliminates lysosomal trapping; reduces hERG binding risk. |
| H-Bond Acceptors | 0 | 1 | 2 (Ring O + OH) | Ring oxygen acts as a weak acceptor, improving solubility without high desolvation penalty. |
| TPSA (Ų) | Low | Moderate | High (~40–60) | Balanced TPSA aids in achieving the "Goldilocks" zone for BBB penetration. |
| Metabolic Stability | Prone to oxidation | N-oxidation/dealkylation | High | Ether linkage is metabolically robust; C-oxidation is slower. |
Protocol A: Stereoselective Synthesis
Objective: Synthesis of cis-((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)methanol from commercial precursors. Rationale: The cis-isomer allows for intramolecular H-bonding and is the precursor for fused oxazolo-pyran systems.
Workflow Diagram
Figure 1: Stereoselective synthetic route favoring the cis-amino alcohol configuration.
Detailed Methodology
Step 1: Reductive Amination (Installation of Amine)
-
Reagents: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (10.0 g, 63.2 mmol), Benzylamine (7.6 mL, 69.5 mmol), Sodium triacetoxyborohydride (STAB) (20.1 g, 94.8 mmol), Acetic acid (3.6 mL), DCE (150 mL).
-
Procedure:
-
Dissolve the keto-ester in DCE under N₂. Add benzylamine and acetic acid. Stir for 30 min to form the imine/enamine species.
-
Cool to 0°C. Add STAB portion-wise over 20 minutes.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Add saturated NaHCO₃ (100 mL) slowly. Extract with DCM (3 x 100 mL).
-
-
Purification: Flash chromatography (Hexane/EtOAc). The cis-isomer (amine and ester on same side) is typically the major product due to chelation control during hydride delivery.
-
Checkpoint: Verify stereochemistry via NOESY NMR (coupling between H3 and H4).
-
Step 2: Reduction of Ester to Alcohol
-
Reagents: Intermediate A (Cis-amino ester), LiAlH₄ (2.0 equiv), anhydrous THF.
-
Procedure:
-
Cool a solution of Intermediate A in THF to 0°C.
-
Add LiAlH₄ (2.4 M in THF) dropwise. Caution: Exothermic, gas evolution.
-
Stir at 0°C for 2 hours.
-
Fieser Quench: Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
-
Result: cis-4-(Benzylamino)-3-(hydroxymethyl)tetrahydropyran.
Step 3: Deprotection (Optional)
-
Reagents: Pd/C (10% w/w), H₂ (balloon), Methanol.
-
Procedure: Stir the N-benzyl intermediate under H₂ atmosphere for 4-6 hours. Filter through Celite.
-
Yield: Quantitative conversion to the free amino-alcohol.
Application: Constructing Bicyclic CNS Scaffolds
The primary utility of (4-aminotetrahydro-2H-pyran-3-yl)methanol lies in its ability to form rigid bicyclic heterocycles . These structures reduce conformational entropy, often leading to higher receptor affinity.[1]
Case Study: Synthesis of Pyrano[3,4-d]oxazoles
This bicyclic system mimics the core of several GPCR antagonists but with improved solubility.
Reaction Logic:
-
Cyclization: Reaction of the amino-alcohol with an aldehyde (R-CHO) or a carbonyl equivalent (CDI/Triphosgene).
-
Mechanism: Formation of the hemiaminal followed by dehydration (for aldehydes) or acylation/cyclization (for CDI).
Figure 2: Divergent synthesis of bicyclic cores from the amino-alcohol scaffold.
Quality Control & Validation
To ensure the integrity of this chiral building block in library synthesis, the following QC parameters are mandatory.
-
Chiral Purity (e.e.): >98%.[2]
-
Method: Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA/DEA 90:10:0.1).
-
-
Stereochemical Assignment:
-
Cis-isomer: H3-H4 coupling constant (
) is typically smaller (2-5 Hz) compared to trans (8-11 Hz) in chair conformations, though NOE is definitive.
-
-
Chemical Purity: >95% by LC-MS (ELSD detection recommended as the molecule has weak UV absorbance).
References
-
BenchChem. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Product Information. Retrieved from
-
Nortcliffe, A., et al. (2017).[3] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from
-
PubChem. Compound Summary: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.[4] Retrieved from
-
Organic Chemistry Portal. Tetrahydropyran Synthesis and Prins Cyclization. Retrieved from
- Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience. (Contextual grounding for CNS properties).
Sources
Application Note: Scale-Up Synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
Executive Summary
The (4-aminotetrahydro-2H-pyran-3-yl)methanol scaffold is a critical pharmacophore in modern drug discovery, appearing frequently in BET bromodomain inhibitors, EZH2 inhibitors, and various kinase antagonists. While laboratory-scale synthesis often relies on non-scalable reagents (e.g., stoichiometric LiAlH₄, chromatographic purification), multi-kilogram production demands a process that prioritizes safety, stereocontrol, and "green" reagent selection.
This Application Note details a robust, scalable 3-step protocol for the synthesis of (cis-4-aminotetrahydro-2H-pyran-3-yl)methanol . The route features a diastereoselective reductive amination followed by a chemoselective ester reduction using a modified borohydride system, eliminating the need for pyrophoric aluminum hydrides.
Key Process Advantages
-
Safety: Replaces LiAlH₄ with NaBH₄/CaCl₂ for ester reduction.
-
Stereocontrol: Achieves >9:1 cis/trans diastereoselectivity via thermodynamic equilibration.
-
Purification: Designed to rely on crystallization and salt formation, minimizing column chromatography.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the availability of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1), a commercially available beta-keto ester. Direct reductive amination of this precursor establishes the relative stereochemistry at C3 and C4.
Reaction Pathway[1][2][3][4][5]
-
Step 1: Reductive amination of keto-ester (1) with benzylamine to form the amino-ester (2) . The use of benzylamine aids in crystallinity and UV detection.
-
Step 2: Chemoselective reduction of the ester moiety in (2) to the alcohol (3) without affecting the benzylamine.
-
Step 3: Hydrogenolytic deprotection to yield the final amino alcohol (4) .
Figure 1: Retrosynthetic strategy focusing on the cis-diastereomer.
Detailed Experimental Protocols
Step 1: Reductive Amination (Stereoselective)
Objective: Synthesis of Methyl 4-(benzylamino)tetrahydro-2H-pyran-3-carboxylate.
Rationale: Direct reductive amination using sodium triacetoxyborohydride (STAB) is preferred over catalytic hydrogenation for the initial step to avoid simultaneous reduction of the ester or racemization. The cis-isomer is favored via the formation of an intramolecular hydrogen bond in the intermediate enamine/imine species.
Protocol:
-
Reactor Setup: Charge a 10 L jacketed glass reactor with Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 kg, 6.32 mol) and Dichloromethane (DCM) (5.0 L).
-
Amine Addition: Cool to 0–5 °C. Add Benzylamine (0.71 kg, 6.64 mol, 1.05 equiv) dropwise over 30 minutes. Note: Mild exotherm.
-
Acid Catalysis: Add Acetic Acid (0.38 kg, 6.32 mol) to catalyze imine formation. Stir at 20 °C for 2 hours.
-
Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (STAB) (2.0 kg, 9.48 mol, 1.5 equiv) in portions over 1 hour. Critical: Control addition to maintain T < 10 °C.
-
Quench: Stir overnight at 20 °C. Quench by slow addition of Sat. NaHCO₃ (3.0 L).
-
Workup: Separate phases. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Crystallization: The crude oil is crystallized from Heptane/EtOAc (4:1) to upgrade the cis-isomer ratio (Target >95:5 dr).
Yield: ~85% (1.34 kg). Data: HPLC Purity >98%.
Step 2: Chemoselective Ester Reduction (The "Green" Step)
Objective: Synthesis of [4-(benzylamino)tetrahydro-2H-pyran-3-yl]methanol.
Rationale: Lithium Aluminum Hydride (LAH) is hazardous on a kilo-scale due to pyrophoricity and difficult aluminum emulsion workups. We utilize NaBH₄ activated by CaCl₂ (generating Ca(BH₄)₂ in situ), which safely reduces esters to alcohols in alcoholic solvents [1].
Protocol:
-
Solvent Charge: Charge reactor with Intermediate (2) (1.0 kg, 4.01 mol) and Ethanol (absolute) (6.0 L).
-
Salt Addition: Add Calcium Chloride (CaCl₂) (0.22 kg, 2.0 mol, 0.5 equiv) in one portion. Stir until dissolved.
-
Reductant Addition: Cool to 0 °C. Add Sodium Borohydride (NaBH₄) (0.38 kg, 10.0 mol, 2.5 equiv) in portions over 2 hours.
-
Safety Note: Significant hydrogen evolution occurs. Ensure adequate venting and nitrogen sweep.
-
-
Reaction: Warm to 25 °C and stir for 6 hours. Monitor by HPLC (Ester consumption).
-
Quench: Cool to 0 °C. Carefully quench with 1M Citric Acid (slow addition) to pH 6–7.
-
Extraction: Concentrate to remove Ethanol. Extract aqueous residue with 2-MeTHF (2 x 3 L).
-
Isolation: Concentrate organic layer to yield the amino alcohol as a viscous oil or low-melting solid.
Yield: ~90% (0.80 kg).
Step 3: Hydrogenolysis (Deprotection)
Objective: Synthesis of (4-aminotetrahydro-2H-pyran-3-yl)methanol.
Protocol:
-
Hydrogenation: Charge a high-pressure autoclave with Intermediate (3) (0.80 kg), Methanol (4.0 L), and 10% Pd/C (50% wet, 40 g).
-
Conditions: Pressurize to 5 bar H₂ and stir at 40 °C for 12 hours.
-
Filtration: Filter catalyst through a Celite bed (or sparkler filter for scale).
-
Salt Formation: To the filtrate, add HCl in MeOH (1.1 equiv) to precipitate the hydrochloride salt, or concentrate to obtain the free base.
-
Final Polish: Recrystallize from Isopropanol if high purity (>99.5%) is required.
Process Safety & Hazard Analysis
Scale-up requires rigorous thermal risk assessment. The reduction step (Step 2) is the critical control point.
| Hazard Class | Step | Risk Factor | Mitigation Strategy |
| Exotherm | Step 1 (Imine formation) | Mild heat release | Controlled addition of amine at 0 °C. |
| Gas Evolution | Step 2 (NaBH₄ addn) | Rapid H₂ generation | Dosing controlled by mass flow; reactor headspace inerted with N₂; rupture disk installed. |
| Thermal Runaway | Step 2 (Quench) | Exothermic decomposition of borane species | Quench with dilute acid at < 10 °C; verify pH frequently. |
| Flammability | Step 3 (Hydrogenation) | H₂ gas / Pyrophoric Pd/C | Use wet catalyst; ground all equipment; purge with N₂ before/after H₂ charge. |
Analytical Specifications
To ensure the integrity of the "Self-Validating System," the following specifications must be met at the intermediate stages:
-
Intermediate 1 (Amino Ester):
-
HPLC: >98.0% a/a.
-
Stereochemistry: cis:trans ratio > 95:5 (Determined by ¹H NMR, integration of H-3/H-4 coupling constants).
-
-
Final Product (Amino Alcohol):
-
Appearance: White crystalline solid (as HCl salt).
-
¹H NMR (DMSO-d₆): Characteristic multiplet for H-3 (pyran) at ~1.8 ppm; CH₂-OH doublet at ~3.4 ppm.
-
Mass Spec: [M+H]⁺ = 132.1.
-
Residual Solvents: Ethanol < 5000 ppm, DCM < 600 ppm.
-
Workflow Visualization
The following diagram illustrates the logical flow of the critical Step 2 workup, designed to prevent emulsion formation and ensure high recovery.
Figure 2: Workup logic for the Borohydride/CaCl₂ reduction step.
References
- Reduction of Amino Acids/Esters: Abiko, A.; Masamune, S.
-
Product Characterization & Patent: "Processes for the preparation of cis-4-[...]-1-methylcyclohexane-1-carboxamide." World Intellectual Property Organization, WO2019070827 , 2019.
-
Intermediate Sourcing: BLD Pharm. "(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate."[1]
-
Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996 , 61, 3849.[2]
-
Safety in Reduction: "Reduction of Carboxylic Acids and Esters with NaBH4." Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Challenges in the stereoselective synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
Here is the technical support guide for the stereoselective synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
Executive Summary & Strategic Analysis
The synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol is a critical workflow in medicinal chemistry, particularly for developing Factor Xa inhibitors, kinase inhibitors, and GPCR ligands.[1][2] The core challenge lies not in the connectivity, but in the relative stereochemistry between the C3-hydroxymethyl and C4-amino groups.
Most biological targets require the (3R,4R) or (3S,4S) trans-isomer, or occasionally the cis-isomer, depending on the specific binding pocket.[1][2] The synthetic route typically proceeds via the reductive amination of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, followed by hydride reduction of the ester.[1][2]
The Core Challenges
-
Diastereocontrol: The
-keto ester starting material is prone to epimerization at C3. Controlling the cis/trans ratio during reductive amination is the primary bottleneck. -
Enamine Formation: The starting
-keto ester exists in equilibrium with its enol/enamine forms, which can retard imine formation.[2] -
Polarity & Isolation: The final amino-alcohol is highly polar and water-soluble, making traditional aqueous workups difficult.[1][2]
The "Golden Route" Protocol
This protocol is designed for the synthesis of the racemic cis-amino ester intermediate, which is often the kinetic product, followed by equilibration or reduction.
Step 1: Reductive Amination
Target: Ethyl 4-(benzylamino)tetrahydropyran-3-carboxylate[1][2]
-
Imine Formation:
-
Dissolve ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv) in dry 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 equiv) and acetic acid (1.5 equiv).[1][2]
-
Crucial: Stir for 2–4 hours at room temperature before adding the reducing agent. This allows the equilibrium to shift from the enol form to the imine species.
-
-
Reduction:
-
Workup:
-
Quench with saturated NaHCO₃.
-
Note: The product is an amine; ensure the aqueous layer is basic (pH > 9) to keep it in the organic phase during extraction with DCM.
-
Step 2: Ester Reduction
Target: (4-(benzylamino)tetrahydro-2H-pyran-3-yl)methanol[1][2]
-
Setup: Dissolve the amino-ester (from Step 1) in anhydrous THF.
-
Reagent Addition:
-
Fieser Workup:
Visualization: Synthetic Pathway & Logic Flow[2]
Caption: Logical flow of reductive amination showing the competition between kinetic (cis) and thermodynamic (trans) pathways.
Troubleshooting & FAQs
Q1: I am getting low yields in the reductive amination step. The starting material seems unreactive.
Diagnosis: You are likely fighting the enol tautomer .
Explanation:
-
Acid Catalysis: Ensure you are using sufficient Acetic Acid (1.0–2.0 equiv) to catalyze the tautomerization and imine formation.[2]
-
Pre-activation: Do not add the reducing agent immediately. Stir the amine and ketone for at least 2 hours (or even reflux with a Dean-Stark trap if using benzene/toluene) to drive imine formation before adding the hydride source.
-
Lewis Acid: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) during the imine formation step.[1][2] This acts as a water scavenger and Lewis acid, pushing the equilibrium toward the imine [1].
Q2: I need the trans-isomer, but I'm getting mostly cis.
Diagnosis: Reductive amination with STAB (Sodium triacetoxyborohydride) is often governed by chelation control or steric approach, favoring the cis isomer (where the amine and ester are on the same side). Solution:
-
Thermodynamic Equilibration: Isolate the cis-amino ester. Treat it with a base (e.g., NaOEt in EtOH) to epimerize the C3 position.[2] The trans-isomer (diequatorial-like conformation) is generally thermodynamically more stable.[1][2]
-
Change Reducing Agent: Use Sodium Cyanoborohydride (NaBH₃CN) at pH 6.[2] This is a slower reduction and can sometimes allow for thermodynamic equilibration of the iminium ion intermediate.
Q3: My product is stuck in the aqueous layer during workup.
Diagnosis: (4-Aminotetrahydro-2H-pyran-3-yl)methanol is a low molecular weight amino-alcohol.[1][2] It is highly water-soluble.[1][2] Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.
-
Solvent Switch: Do not use Diethyl Ether or Hexane. Use n-Butanol or IPA/Chloroform (1:3) for extraction.[1][2]
-
Resin Capture: Skip liquid-liquid extraction. Load the aqueous reaction mixture onto a cation-exchange resin (e.g., Dowex 50W).[1][2] Wash with water/methanol to remove salts, then elute the amine with 2M NH₃ in MeOH.
Q4: How do I separate the diastereomers?
Data Summary for Purification:
| Method | Suitability | Notes |
| Flash Column (Silica) | Low | Amino-alcohols streak badly.[1][2] Requires 1% Et3N or NH4OH in eluent. |
| Crystallization | High | Convert to HCl or Oxalate salt. Trans isomers often crystallize more readily. |
| Preparative HPLC | High | Use a C18 column with basic buffer (0.1% NH4OH) or HILIC mode.[2] |
Protocol: If you have a mixture, convert the crude amine to its Boc-derivative .[2] The N-Boc amino alcohol diastereomers are much easier to separate via standard silica gel chromatography (Hexane/EtOAc) than the free amines [2].
References
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] Journal of Organic Chemistry, 55(8), 2552–2554.[2]
-
Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[2]
-
Borch, R. F., et al. (1971).[2] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904.[2]
Sources
Technical Support Center: Synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable chiral building block. We provide in-depth, field-tested insights and troubleshooting protocols to ensure the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the synthesis of (4-Aminotetrahydro-2H-pyran-3-yl)methanol?
The most prevalent impurities typically fall into three categories:
-
Over-alkylation Products: Secondary and tertiary amines formed during the reduction of a nitrile intermediate. These arise from the reaction of the newly formed primary amine with the partially reduced imine intermediate.[1][2][3]
-
Incompletely Reduced Intermediates: Residual starting materials or intermediates, such as unreacted nitriles, esters, or imines, due to insufficient reducing agent, catalyst deactivation, or non-optimized reaction conditions.[4]
-
Protecting Group Artifacts: Byproducts generated during the removal of protecting groups. For instance, when using an acid-labile Boc (tert-butyloxycarbonyl) group, the resulting tert-butyl cation can alkylate the desired product or other nucleophiles present in the reaction mixture.[5][6]
Q2: How can I best detect and quantify these common byproducts?
A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine monitoring of reaction progress and quantifying the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides critical clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts or impurities.
Q3: What is the primary mechanistic cause of secondary amine formation during nitrile reduction?
The formation of secondary and tertiary amines is a well-documented side reaction in catalytic hydrogenation of nitriles.[1][2][7] The reaction proceeds through an imine intermediate. The desired primary amine product, being nucleophilic, can attack this imine intermediate, leading to a new, larger imine that is subsequently reduced to a secondary amine. This process can repeat to form a tertiary amine.
Q4: I'm using a Boc protecting group for the amine. What specific byproducts should I watch for during deprotection?
During acid-catalyzed deprotection of a Boc group, a stable tert-butyl cation is generated.[5][6][8] This electrophile can be "trapped" by any available nucleophile. In the context of (4-Aminotetrahydro-2H-pyran-3-yl)methanol, this can lead to N-tert-butylation or O-tert-butylation, forming impurities with a mass increase of 56 amu. Electron-rich aromatic rings and thiols are also particularly susceptible to this side reaction.[5][6]
Troubleshooting Guide: Common Synthetic Issues
This guide addresses specific problems encountered during the synthesis. A plausible synthetic route is illustrated below, highlighting the stages where byproducts commonly emerge.
General Synthetic Pathway and Byproduct Formation
Caption: Fig 1. Plausible synthetic pathway and key byproduct origins.
Problem 1: My final product is contaminated with significant amounts (>5%) of secondary and/or tertiary amines.
-
Question: I've performed a catalytic hydrogenation to reduce a nitrile precursor, but my LC-MS shows major peaks corresponding to dimerized and trimerized products. How can I suppress this?
-
Answer: This is a classic case of over-alkylation during nitrile reduction. The primary amine product is reacting with the imine intermediate faster than the imine is being reduced.
-
Causality & Recommended Actions:
-
Increase Imine Reduction Rate: The goal is to reduce the imine intermediate as soon as it forms, minimizing its concentration and thus its availability to react with the product.
-
Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation.
-
Optimize Catalyst Loading: Ensure sufficient active catalyst is present. A typical starting point is 5-10 mol% of a palladium or nickel catalyst.
-
-
Inhibit Amine-Imine Reaction: This can be achieved by altering the reaction equilibrium.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired hydrogenation over the condensation side reaction.
-
Protocol: Optimizing Nitrile Reduction with Ammonia
-
Reactor Setup: To a solution of your nitrile precursor in methanol (or another suitable alcohol), add your hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (typically 1.5 to 3.0 equivalents relative to the nitrile).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C), monitoring the reaction progress by HPLC or TLC.
-
Workup: Upon completion, carefully filter the catalyst. The ammonia and solvent can be removed under reduced pressure.
Problem 2: After Boc-deprotection with TFA, my mass spectrum shows a +56 amu impurity.
-
Question: I've successfully synthesized Boc-protected (4-aminotetrahydro-2H-pyran-3-yl)methanol, but after treating it with trifluoroacetic acid (TFA) in dichloromethane (DCM), a new, less polar spot appears on TLC, and the mass spec confirms it's my product + 56. What happened?
-
Answer: Your product has been alkylated by the tert-butyl cation generated during the deprotection step.[5][6] This cation can be captured by the primary amine (N-alkylation) or the primary alcohol (O-alkylation).
-
Causality & Recommended Actions: The mechanism of acid-catalyzed Boc deprotection involves the formation of a carbamic acid and a tert-butyl cation.[8] This highly reactive cation will alkylate any available nucleophile. To prevent this, a "scavenger" must be added to the reaction mixture to trap the tert-butyl cation preferentially.
Troubleshooting Logic: Boc Deprotection
Caption: Fig 2. Troubleshooting logic for preventing t-butyl byproducts.
Protocol: Boc Deprotection Using a Scavenger
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).
-
Scavenger Addition: Add a scavenger such as anisole, thioanisole, or triethylsilane (5-10 equivalents).
-
Acid Addition: Cool the solution to 0 °C and slowly add the acid (e.g., trifluoroacetic acid, 10-20 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis shows complete consumption of the starting material (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can then be purified, often by co-evaporation with a solvent like toluene to remove excess TFA, followed by standard purification techniques like crystallization or chromatography.
Problem 3: My reduction of the ester functional group is incomplete.
-
Question: I'm trying to reduce the ester group in my intermediate to the primary alcohol using sodium borohydride (NaBH₄), but the reaction is sluggish and incomplete. Why isn't this working?
-
Answer: Sodium borohydride is generally not a strong enough reducing agent to reduce esters efficiently, especially in the presence of other functional groups.[10] It is primarily used for reducing aldehydes and ketones.
-
Causality & Recommended Actions: For the reduction of esters to primary alcohols, a more powerful hydride donor is required.
-
Lithium Aluminum Hydride (LiAlH₄): This is the classic, highly effective reagent for ester reduction.[10] It is very reactive and must be handled with care under anhydrous conditions.
-
Lithium Borohydride (LiBH₄): This reagent is stronger than NaBH₄ and can reduce esters, offering a safer alternative to LiAlH₄ in some cases.[10]
-
Catalytic Hydrogenation: Under more forcing conditions (high pressure and temperature), certain heterogeneous catalysts can reduce esters, although this is less common in fine chemical synthesis.[11]
-
Protocol: Ester Reduction with LiAlH₄
-
Inert Atmosphere: Set up a flame-dried flask under a nitrogen or argon atmosphere.
-
Reagent Suspension: Add anhydrous solvent (e.g., THF or diethyl ether) to the flask, followed by cooling to 0 °C. Carefully add LiAlH₄ (typically 1.5-2.0 equivalents) in portions to form a suspension.
-
Substrate Addition: Dissolve the ester substrate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC or LC-MS.
-
Quenching (Fieser Workup): Cautiously quench the reaction at 0 °C by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used). This procedure is designed to produce granular inorganic salts that are easily filtered.
-
-
Filtration and Concentration: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with solvent. Concentrate the filtrate to yield the crude alcohol product.
Data Summary Table
| Byproduct Class | Common Example | Δ Mass (amu) | Probable Source Step | Recommended Analytical Method |
| Over-alkylation | Secondary Amine Dimer | +(Product MW - H) | Nitrile Reduction | LC-MS, NMR |
| Incomplete Reaction | Imine Intermediate | -2 | Nitrile Reduction | LC-MS |
| Incomplete Reaction | Unreacted Ester | Varies | Ester Reduction | LC-MS, IR |
| Protecting Group Artifact | N- or O-tert-butyl Product | +56 | Boc Deprotection | LC-MS, NMR |
References
- Nitrile Reduction. (n.d.). Vertex AI Search.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
- Catalytic hydrogenation of nitriles. (2015). Google Patents.
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). PMC - NIH.
- Reaction of Ester and Amine: Understanding the Mechanism and Applications. (2025). Echemi.
- Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2011). Ingenta Connect.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd..
- (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis. (n.d.). ChemicalBook.
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances (RSC Publishing).
- (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol. (n.d.). Benchchem.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025). Reddit.
- Reductive amination. (n.d.). Wikipedia.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- BOC Protection and Deprotection. (2021). J&K Scientific LLC.
- Chem 115. (n.d.). Andrew G Myers Research Group.
- Recent Advances in the Synthesis of 2H-Pyrans. (2019). MDPI.
- Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry.
- Derivatives of Carboxylic Acids. (n.d.). MSU chemistry.
- ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. (n.d.). ChemRxiv.
- Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). Organic Process Research & Development - ACS Publications.
- ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. (n.d.). BLDpharm.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination | Synthesis of Amines. (2025). YouTube.
Sources
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
- 3. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 4. reddit.com [reddit.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Aminotetrahydropyrans (ATHPs)
Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Aminotetrahydropyran Synthesis Reference ID: ATHP-SYN-2024
Executive Summary
Aminotetrahydropyrans (ATHPs) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in BACE1 inhibitors, opioid receptor agonists, and various anticancer agents. Their synthesis, however, is fraught with stereochemical pitfalls.
This guide addresses the three primary synthetic bottlenecks:
-
The Prins Cyclization: Controlling diastereoselectivity and preventing racemization.
-
Intramolecular Aza-Michael Addition: Overcoming entropic barriers and competing pathways.
-
Reductive Amination: Stereocontrolled functionalization of the pyranone core.
Module 1: The Prins Cyclization
The "Heavy Lifter" for cis-2,6-disubstituted 4-ATHPs.
The Prins cyclization is the most robust method for constructing the tetrahydropyran (THP) core with high diastereoselectivity. It typically involves the acid-catalyzed condensation of a homoallylic alcohol/amine with an aldehyde.
The Core Mechanism & Logic
The reaction proceeds via an oxocarbenium ion intermediate.[1][2][3][4] The high cis-selectivity arises from a chair-like transition state where substituents adopt the thermodynamically favorable diequatorial orientation to minimize 1,3-diaxial interactions.
Workflow Visualization
Figure 1: Mechanistic flow of the Prins cyclization. Note the critical divergence point at the oxocarbenium ion where the 2-oxonia-Cope rearrangement can lead to racemization.
Troubleshooting the Prins Reaction
Issue 1: Loss of Enantiopurity (Racemization)
-
Observation: You started with a chiral homoallylic alcohol (>98% ee) but isolated a product with <50% ee.
-
Root Cause: 2-Oxonia-Cope Rearrangement .[3][5] The oxocarbenium intermediate is not trapped quickly enough. It undergoes a reversible [3,3]-sigmatropic rearrangement, scrambling the stereocenter.
-
Corrective Action:
-
Switch Lewis Acid: Move from reversible acids (e.g., BF3·OEt2) to those promoting tighter ion pairing or faster trapping (e.g., InBr3 or BiCl3 ).
-
The "Masked" Strategy: Use
-acetoxy ethers instead of free aldehydes. This generates the oxocarbenium ion in situ under milder conditions, often bypassing the rearrangement pathway [1].
-
Issue 2: Poor Diastereoselectivity (Low cis/trans ratio)
-
Observation: A mixture of isomers (dr < 5:1).
-
Root Cause: High reaction temperature or steric clash preventing the chair transition state.
-
Corrective Action:
-
Lower Temperature: Run at -78°C to -40°C to favor the kinetic chair TS.
-
Solvent Switch: Non-polar solvents (DCM, Toluene) often enhance tight ion pairing, favoring the cis-isomer.
-
Issue 3: Polymerization / Tarry Mixtures
-
Observation: Dark reaction mixture, no distinct spots on TLC.
-
Root Cause: Acid concentration too high, leading to polymerization of the aldehyde or olefin.
-
Corrective Action:
-
Segmented Addition: Add the Lewis Acid slowly to a cooled solution of the reactants.
-
Use a Scavenger: If using TMSOTf, ensure the glassware is base-washed and dry; trace moisture generates TfOH (superacid), which degrades sensitive substrates.
-
Lewis Acid Selection Matrix
| Lewis Acid | Reactivity | Risk of Racemization | Recommended For |
| TMSOTf | High | Moderate | Difficult substrates; Silyl-Prins reactions. |
| InCl3 / InBr3 | Moderate | Low | Enantiopure substrates; Water-tolerant. |
| BiCl3 | Moderate | Low | Highly stereoselective 4-halo-THP synthesis [2]. |
| BF3·OEt2 | High | High | Simple, achiral substrates. |
Module 2: Intramolecular Aza-Michael Addition
The "Precision Tool" for chiral amines.
This route involves the conjugate addition of a tethered amine to an
Critical Parameters
1. Cyclization Mode (6-exo-trig vs. 6-endo-trig)
-
The Challenge: Forming the 6-membered ring (6-exo-trig) is generally favorable, but competition with 5-exo pathways (if the tether length varies) is possible.
-
Optimization: Use Cinchona-based organocatalysts or Squaramides to enforce enantioselectivity and activate the Michael acceptor via H-bonding [3].
2. The "Reversibility" Problem
-
Observation: Product forms but reverts to starting material upon workup.
-
Fix: The Aza-Michael reaction is reversible.
-
Trapping: Perform a tandem reaction (e.g., in situ reduction of the resulting enolate or ketone).
-
Solvent: Use protic solvents (MeOH) or additives (TFA) to protonate the intermediate enolate, driving the equilibrium forward [4].
-
Module 3: Reductive Amination of Pyran-4-ones
Functionalizing the Core.
If you build the THP ring first (e.g., via hetero-Diels-Alder) and possess a ketone at C4, the challenge is stereoselective amine installation.
Stereochemical Control: Axial vs. Equatorial
-
Scenario A: Thermodynamic Control (Equatorial Amine)
-
Protocol: Use NaBH(OAc)3 in DCE.
-
Mechanism: The hydride attacks from the sterically less hindered axial face, placing the amine in the equatorial position.
-
Outcome: Generally >90% trans (relative to C2 substituents).
-
-
Scenario B: Kinetic Control (Axial Amine)
-
Protocol: Use bulky reducing agents like L-Selectride on the pre-formed imine.
-
Mechanism: The bulky hydride is forced to attack from the equatorial face, pushing the amine axial.
-
Outcome: Favors the cis-isomer (amine axial).
-
Decision Tree: Which Route?
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.
FAQ: Rapid-Fire Troubleshooting
Q: My Prins reaction yield is <30%, and I see a lot of aldehyde remaining. A: Your Lewis Acid might be deactivated by moisture. InCl3 is water-tolerant, but TMSOTf is not. Ensure anhydrous conditions. Alternatively, the homoallylic alcohol might be cyclizing onto itself (tetrahydrofuran formation) if the geometry allows. Check for 5-membered ring byproducts.
Q: I need the trans-2,6-ATHP, but Prins gives me cis. A: The Prins reaction is inherently cis-selective. To get trans, you must invert the stereocenter post-cyclization (e.g., Mitsunobu reaction on a hydroxyl group) or utilize a Prins-pinacol rearrangement strategy, which can access different stereochemical outcomes [5].
Q: In the Aza-Michael reaction, the ring isn't closing. A: Check the conformation of your tether. If you have a "Thorpe-Ingold" effect (gem-dimethyl substituents on the chain), it will accelerate cyclization. If your chain is unsubstituted, the entropic cost is high. Try heating in a sealed tube or adding a Lewis Acid like LiBF4 to activate the enone [3].
References
-
Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 932–963.[3] Link
-
Carballo, R. M., et al. "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid." The Journal of Organic Chemistry, vol. 88, no.[2] 10, 2023, pp. 6776–6783. Link
-
Suresh, et al. "Lithium tetrafluoroborate catalyzed highly efficient inter- and intramolecular aza-Michael addition." Tetrahedron Letters, 2011. Link
-
Zhai, et al. "Intramolecular enantioselective aza-Michael addition." Beilstein Journal of Organic Chemistry, 2021.[3] Link
-
Overman, L. E., & Pennington, L. D. "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." The Journal of Organic Chemistry, vol. 68, no.[2] 18, 2003, pp. 7143-7157. Link
Sources
- 1. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Purification strategies for polar aminotetrahydropyran derivatives
Topic: Purification Strategies for Polar Aminotetrahydropyran Derivatives Content Type: Technical Support Center (Tier 3 Engineering) Audience: Medicinal Chemists, Process Chemists, and Purification Engineers
Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist
System Overview & Triage
Welcome to the advanced purification support hub. You are likely here because your target molecule—an aminotetrahydropyran (ATHP) derivative —is failing standard purification protocols.
These molecules present a "perfect storm" of purification challenges:
-
High Polarity: The combination of the tetrahydropyran (THP) ether oxygen and the amine group creates high water solubility, causing early elution (washing out) on Reverse Phase (RP) C18.
-
Silanol Tailing: The basic amine interacts strongly with acidic silanols on silica, leading to severe peak tailing.
-
UV Invisibility: The lack of a conjugated
-system means these compounds are often invisible at standard UV wavelengths (254 nm).
This guide replaces trial-and-error with mechanistic strategies.
Module 1: Diagnostic Triage
Before modifying your method, identify the failure mode using the logic flow below.
Workflow: Method Selection Logic
Figure 1: Decision matrix for selecting the optimal stationary phase and detection method based on analyte behavior.
Module 2: The "Invisible" Peak (Detection Strategies)
Q: My chromatogram is flat at 254 nm, but the mass spec confirms the product is there. How do I trigger fraction collection?
A: Aminotetrahydropyrans lack the conjugated double bonds required for UV absorbance. You are likely seeing "phantom peaks" or baseline noise.
Recommended Protocol:
-
Low-Wavelength UV (200–210 nm):
-
Universal Detection (CAD/ELSD):
-
Charged Aerosol Detection (CAD) is superior to ELSD for these derivatives.
-
Why: CAD offers ~10x better sensitivity and a linear dynamic range, which is critical when impurities vary significantly in concentration [1].
-
-
Derivatization (Last Resort):
-
If you lack CAD/MS, react a small aliquot with Fmoc-Cl or Benzoyl Chloride . This adds a chromophore, allowing you to track the peak shift on an analytical scale to locate the product in the underivatized prep run.
-
Module 3: Flash Chromatography (The Bulk Step)
Q: I'm using DCM/MeOH, but my product streaks across the column or sticks at the baseline.
A: Standard silica is acidic (pH ~5). Your basic amine is protonating (
Comparison of Flash Strategies
| Parameter | Standard (DCM/MeOH) | Optimized (The Fix) | Pro Option (Amine-Silica) |
| Stationary Phase | Unbonded Silica | Unbonded Silica | Amine-Functionalized Silica |
| Modifier | None | 1% | None required |
| Solvent System | DCM / MeOH | DCM / MeOH / | Hexane / EtOAc or EtOAc / EtOH |
| Mechanism | H-Bonding (Strong Tailing) | Silanol Suppression | Normal Phase Partitioning |
| Recovery | Poor (<60%) | Good (80-90%) | Excellent (>95%) |
Protocol: The "Simmering" Technique (For Standard Silica) If you must use standard silica, you cannot simply add ammonia to the mobile phase; you must saturate the silica.
-
Pre-conditioning: Flush the column with 5 CV (Column Volumes) of the starting mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide.
-
The Run: Maintain 0.5% - 1% amine modifier throughout the gradient.
-
Warning: Do not use Acetone or Ethyl Acetate with primary amines on silica, as Schiff base formation can occur on the column active sites [2].
Protocol: Amine-Functionalized Silica (Recommended)
Switch to an
Module 4: High-Resolution Purification (Prep-HPLC)
Q: The compound elutes in the void volume on C18. Should I use C18-Aq?
A: C18-Aq prevents phase collapse but does not increase retention for highly polar amines. You need to change the retention mechanism entirely.
Strategy A: pH Switching (High pH Reverse Phase)
-
Concept: At low pH (0.1% TFA), your amine is charged (
) and highly polar. At high pH (pH 10), it is neutral ( ) and significantly more hydrophobic. -
Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini) designed to withstand pH > 8. Standard silica dissolves at pH 10.
-
Mobile Phase:
-
Result: Retention often increases by factor of 5-10x compared to acidic conditions.
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
If High pH RP fails, HILIC is the gold standard for polar amines.
-
Mechanism: A water-rich layer forms on the polar stationary phase.[6][7] The analyte partitions into this water layer.[6]
-
The "Inverted" Gradient:
-
Start: High Organic (95% Acetonitrile).
-
End: High Aqueous (50% Acetonitrile).
-
Note: This is the opposite of Reverse Phase.
-
-
Buffer is Critical: You must use 10-20 mM Ammonium Acetate or Ammonium Formate (pH 3-5). Without buffer, the amine will ion-exchange with the stationary phase, causing massive peak broadening [4].
Workflow: HILIC Optimization
Figure 2: HILIC Workflow. Note: Injecting a sample dissolved in 100% water into a HILIC column will destroy peak shape (solvent mismatch). Dissolve in high % Acetonitrile.[6]
Module 5: Isolation & Salt Forms
Q: I purified it, but after lyophilization, I have a sticky gum or nothing at all.
A: This is a common issue with volatile amines or hygroscopic salts.
-
Volatility Check: Small aminotetrahydropyrans can be volatile as free bases.
-
Fix: Isolate as a salt (HCl or TFA salt) to reduce volatility.
-
-
Buffer Removal:
-
If you used Ammonium Acetate/Formate (HILIC): These are volatile buffers. Lyophilization will remove them, but it may take multiple cycles.
-
If you used Non-Volatile Buffers (Phosphate): You must desalting using a C18 SPE cartridge or diafiltration.
-
-
Hygroscopicity:
-
TFA salts of amines are often hygroscopic oils.
-
Fix: Perform a salt exchange to an HCl salt (using HCl in Dioxane/Ether) to obtain a solid powder.
-
References
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
Biotage. (2023).[4][8][9] What can I use to purify polar reaction mixtures? Biotage Blog.[7] Link
-
University of Rochester. (n.d.). Flash Column Chromatography: Solvent Systems.[10][11] Department of Chemistry. Link
-
Waters Corporation. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Waters White Paper. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. reachseparations.com [reachseparations.com]
- 4. biotage.com [biotage.com]
- 5. lcms.cz [lcms.cz]
- 6. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Tetrahydropyrans
Welcome to the Technical Support Center for the synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of THP synthesis, a cornerstone in the architecture of many natural products and active pharmaceutical ingredients.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic transformations. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the foresight to prevent them.
Troubleshooting Guides: Navigating Common Side Reactions
This section is dedicated to providing practical, actionable solutions to specific problems you may encounter during the synthesis of substituted tetrahydropyrans. Each guide is structured in a question-and-answer format to directly address the challenges at hand.
Prins Cyclization
The Prins cyclization is a powerful and widely utilized method for the construction of the tetrahydropyran ring.[1] It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. However, the reaction is often accompanied by several side reactions that can complicate the synthesis and purification of the desired product.
Issue 1: Loss of Enantiomeric Excess (Racemization) in the Product
Question: I am performing a Prins cyclization with an enantioenriched homoallylic alcohol, but my final tetrahydropyran product shows a significant loss of enantiomeric excess. What is causing this, and how can I prevent it?
Probable Cause: The most common culprit for racemization in Prins cyclizations is a reversible 2-oxonia-Cope rearrangement.[1] This process involves a-sigmatropic rearrangement of the initially formed oxocarbenium ion, which can lead to the formation of a racemic mixture. The reversibility of this rearrangement is influenced by the stability of the intermediates and the reaction conditions.
Solutions:
-
Optimize the Lewis Acid: The choice of Lewis acid can significantly impact the rate of the desired cyclization versus the competing oxonia-Cope rearrangement.
-
Recommendation: Employ a Lewis acid that promotes a faster rate of cyclization. For instance, SnBr₄ has been shown to suppress the 2-oxonia-Cope process more effectively than BF₃·OEt₂ in certain cases.[1] The rationale is that a faster forward reaction minimizes the time for the reversible rearrangement to occur.
-
-
Use of α-Acetoxy Ethers: To circumvent the in-situ formation of the reactive oxocarbenium ion from the aldehyde and alcohol, a pre-formed α-acetoxy ether of the homoallylic alcohol can be used.
-
Protocol: The α-acetoxy ether can be cyclized using a Lewis acid like SnBr₄ or TMSOTf. This approach has been demonstrated to proceed without loss of optical purity.[1]
-
-
Modify Reaction Conditions: Lowering the reaction temperature can often disfavor the competing rearrangement pathway.
-
Recommendation: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
-
Issue 2: Formation of Dihydropyran Byproducts
Question: My Prins cyclization is yielding a significant amount of a dihydropyran byproduct instead of the desired tetrahydropyran. How can I suppress this elimination reaction?
Probable Cause: The formation of dihydropyrans results from the elimination of a proton from the intermediate tetrahydropyranyl cation. This is often favored under strongly acidic conditions or at elevated temperatures.
Solutions:
-
Choice of Acid Catalyst: The nature of the acid catalyst can influence the propensity for elimination.
-
Recommendation: Use a milder Lewis acid or a Brønsted acid that is less prone to promoting elimination. For example, InCl₃ has been used effectively in Prins cyclizations to yield polysubstituted tetrahydropyrans with high diastereoselectivity.
-
-
Nucleophilic Trapping: The intermediate carbocation can be trapped by a nucleophile to prevent elimination.
Issue 3: Side-Chain Exchange and Formation of Symmetric Tetrahydropyrans
Question: I am observing the formation of a symmetric tetrahydropyran, suggesting a side-chain exchange has occurred. What is the mechanism of this side reaction, and how can I avoid it?
Probable Cause: Side-chain exchange is another consequence of the reversible 2-oxonia-Cope rearrangement.[1] This process can lead to the scrambling of substituents and the formation of undesired symmetric products.
Solutions:
-
Substrate Design: The electronic nature of the substituents on the homoallylic alcohol can influence the propensity for side-chain exchange.
-
Insight: Electron-rich aromatic substituents on the homoallylic alcohol can favor the 2-oxonia-Cope rearrangement, leading to side-chain exchange.[1] If possible, modifying the electronic properties of the substrate can disfavor this pathway.
-
-
Segment-Coupling Approach: Similar to preventing racemization, the use of a segment-coupling approach with α-acetoxy ethers can avoid the conditions that lead to side-chain exchange.
Visualizing Prins Cyclization and Side Reactions
Caption: Key pathways in the Prins cyclization.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a key strategy for the synthesis of tetrahydropyrans, involving the cyclization of a hydroxy-functionalized α,β-unsaturated carbonyl compound. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.[4][5]
Issue 1: Poor Diastereoselectivity (Formation of both cis and trans isomers)
Question: My intramolecular oxa-Michael addition is giving me a mixture of diastereomers. How can I control the stereoselectivity to obtain a single isomer?
Probable Cause: The diastereoselectivity of the intramolecular oxa-Michael addition is governed by whether the reaction is under kinetic or thermodynamic control.[4] Generally, base-catalyzed reactions under kinetic control (low temperature, short reaction time) favor the formation of 2,6-trans-substituted tetrahydropyrans, while thermodynamic conditions (higher temperature, longer reaction time) lead to the more stable 2,6-cis-substituted products.[4] Acid-catalyzed conditions often favor the diequatorial product under kinetic control.[6]
Solutions:
-
Kinetic vs. Thermodynamic Control:
-
For the trans isomer (kinetic product): Use a strong, non-nucleophilic base (e.g., NaH, KOt-Bu) at low temperatures (e.g., -78 °C to 0 °C) with short reaction times.
-
For the cis isomer (thermodynamic product): Use a weaker base or a protic solvent and allow the reaction to equilibrate at room temperature or with gentle heating.
-
-
Acid Catalysis:
-
Recommendation: For the exclusive formation of the diequatorial isomer, an acid-catalyzed approach can be employed. Brønsted acids are often more efficient than Lewis acids for this transformation.[7]
-
Comparative Data for Oxa-Michael Cyclization
| Catalyst/Base | Temperature | Control | Predominant Isomer | Reference |
| KOt-Bu | -78 °C | Kinetic | trans | [4] |
| DBU | Room Temp | Thermodynamic | cis | [4] |
| TfOH | Room Temp | Kinetic | Diequatorial (cis) | [6][7] |
Issue 2: Reversibility and Low Yield
Question: My oxa-Michael addition is not going to completion, or I am observing the decomposition of my product. What could be the issue?
Probable Cause: The oxa-Michael addition is a reversible reaction.[8] The equilibrium may not favor the product under certain conditions. Product decomposition can also occur, especially with sensitive substrates.
Solutions:
-
Trapping the Product: In some cases, the cyclized product can be trapped in situ to prevent the reverse reaction.
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the position of the equilibrium.
-
Catalyst: For acid-catalyzed reactions, ensure the catalyst is appropriate for the substrate. Highly acidic conditions can lead to side reactions.
-
Visualizing Oxa-Michael Addition
Caption: Kinetic vs. Thermodynamic control in oxa-Michael addition.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my substrate in a multi-step synthesis of a substituted tetrahydropyran?
A1: The choice of protecting group is critical and should be guided by the downstream reaction conditions.[9] For acid-catalyzed cyclizations like the Prins reaction, acid-labile protecting groups such as tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBS) on other parts of the molecule may be cleaved. In such cases, more robust protecting groups like benzyl (Bn) or tert-butyldiphenylsilyl (TBDPS) ethers are preferable. Conversely, if your synthesis involves base-sensitive steps, base-labile protecting groups should be avoided. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often the most effective approach in complex syntheses.[9]
Q2: My purification of the substituted tetrahydropyran is challenging due to closely related byproducts. What are some effective purification strategies?
A2: Purification challenges often arise from the presence of diastereomers or constitutional isomers.
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is crucial. Using a high-resolution silica gel or a different stationary phase (e.g., alumina, C18) can improve separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be very effective, especially for isolating specific stereoisomers.
Q3: I am experiencing low yields in my tetrahydropyran synthesis. What are some general troubleshooting steps I can take?
A3: Low yields can be due to a variety of factors. A systematic approach is best.[10]
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry. Impurities can inhibit the reaction or promote side reactions.
-
Reaction Conditions: Re-optimize the reaction temperature, time, and concentration. Run small-scale trials to screen different conditions.
-
Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.
-
Workup Procedure: Losses can occur during the workup. Ensure complete extraction of the product and minimize transfers.
Q4: Can I use a Hetero-Diels-Alder reaction to synthesize a tetrahydropyran precursor? What are the common pitfalls?
A4: Yes, the Hetero-Diels-Alder reaction, particularly the oxo-Diels-Alder reaction, is a powerful method for synthesizing dihydropyran rings, which can then be reduced to tetrahydropyrans.[11] Common challenges include:
-
Regioselectivity: With unsymmetrical dienes and dienophiles, a mixture of regioisomers can be formed. The regioselectivity is influenced by electronic and steric factors.[12]
-
Stereoselectivity: The reaction can produce endo and exo products. The endo product is often favored under kinetic control.[13]
-
Lewis Acid Catalysis: Lewis acids can be used to accelerate the reaction and control selectivity, but they can also promote side reactions if not chosen carefully.
References
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023). Journal of Organic Chemistry. [Link]
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry.
- On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. (2011). Tetrahedron.
-
How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (2019). Organic & Biomolecular Chemistry. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). Marine Drugs. [Link]
- On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)Civet. (2011). University of Southampton.
-
How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. (2019). Organic & Biomolecular Chemistry. [Link]
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. (2025). BenchChem.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. University of California, Irvine.
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Diels–Alder reaction. Wikipedia.
- Palladium-Catalyzed Alkoxycarbonylation of Alcohols for the Synthesis of Cyclobutanecarboxylates with α-Quaternary Carbon Centers. (2025). Organic Letters.
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024). ACS Catalysis. [Link]
- Combined Effect of Palladium Catalyst and the Alcohol to Promote the Uncommon Bis-Alkoxycarbonylation of Allylic Substr
-
Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Insight into the Key Factors that Influence the Reaction Pathways in the Silyl-Prins Cyclization of gem-Vinylsilyl Alcohols.
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2012). Angewandte Chemie International Edition. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). Marine Drugs. [Link]
-
Highly stereoselective oxy-Michael additions to alpha,beta-disubstituted nitro olefins: asymmetric synthesis of pseudo-norephedrine derivatives and THP* protected alpha-hydroxy ketones. (2004). Organic & Biomolecular Chemistry. [Link]
- State-of-The-Art palladium-catalyzed alkoxycarbonylations.
- Recent Advances in the Prins Reaction. (2022). ADDI.
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024). ACS Catalysis. [Link]
- Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradi
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
- "troubleshooting guide for the synthesis of heterocyclic compounds". (2025). BenchChem.
- Regio- and stereoselectivity in Diels-Alder reactions.
-
Highly stereoselective oxy-Michael additions to α,β-disubstituted nitro olefins: asymmetric synthesis of pseudo-norephedrine derivatives and THP* protected α-hydroxy ketones. (2004). Organic & Biomolecular Chemistry. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. (2023). Journal of Organic Chemistry. [Link]
- Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit.
- Stereoselectivity & Regioselectivity in Diels Alder Reactions. Chad's Prep®.
- Synthesis of Substituted Tetrahydropyrans and Tetrahydrofurans via Intramolecular Hydroalkoxylation of Alkenols.
- Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing.
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). Marine Drugs. [Link]
- Asymmetric synthesis of tetrahydropyran[3, 2-c]quinolinones via an organocatalyzed formal[3 + 3] annulation of quinolinones and MBH 2-naphthoates of nitroolefin.
- Protecting groups.
- Troubleshooting incomplete cleavage of the Trt protecting group. (2025). BenchChem.
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). ChemistryOpen. [Link]
- Studies on the synthesis of tetrahydropyrans via oxa-Michael addition leading towards the total synthesis of Montanacin D. (2021). Nanyang Technological University.
- Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. (2024).
- Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. (2025). MDPI.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
- Synthetic methods: Oxa-Michael addition.
- THP ether protecting group - example. (2019). YouTube.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Kinetic control. Taylor & Francis.
-
Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. (2016). Journal of the American Chemical Society. [Link]
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greenwich Academic Literature Archive - On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet [gala.gre.ac.uk]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Technical Support Center: Protecting Group Strategies for (4-Aminotetrahydro-2H-pyran-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling (4-Aminotetrahydro-2H-pyran-3-yl)methanol in multi-step organic synthesis. This molecule presents a common challenge for medicinal chemists: the presence of two nucleophilic centers, a primary amine and a primary alcohol, with similar reactivities. Selective functionalization requires a robust protecting group strategy to mask one group while the other is being modified.
This guide is structured to provide direct, actionable advice through troubleshooting scenarios and frequently asked questions, ensuring you can navigate the complexities of your synthetic route with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the protection or deprotection of (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
Issue 1: Incomplete Boc Protection of the Amine
Problem: After reacting (4-Aminotetrahydro-2H-pyran-3-yl)methanol with Di-tert-butyl dicarbonate ((Boc)₂O), analysis (TLC, LC-MS) shows a significant amount of starting material remaining.
Potential Causes:
-
Insufficient Base: The reaction to form a carbamate requires a base to facilitate the process and neutralize any acidic byproducts.[1][2] Inadequate base can stall the reaction.
-
Reagent Degradation: (Boc)₂O is sensitive to moisture and can degrade over time, reducing its efficacy.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[3][4]
-
Competitive Reaction: At elevated temperatures or with highly reactive bases, the hydroxyl group can also react to form a tert-butyl carbonate, which may be unstable and complicate purification.
Solutions & Rationale:
-
Optimize Base and Solvent:
-
Aqueous Biphasic System: A common and effective method involves using NaHCO₃ or NaOH in a water/THF or water/dioxane mixture.[2][4] This ensures both the amine and (Boc)₂O are sufficiently soluble.
-
Anhydrous Conditions: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a dry solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure all glassware is oven-dried.
-
-
Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or one that has been properly stored under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.[3] If the reaction stalls, a small, additional charge of (Boc)₂O can be added.
-
Control Temperature: Run the reaction at room temperature.[2][4] Heating is generally unnecessary and can promote side reactions. The amino group is inherently more nucleophilic than the hydroxyl group, and this selectivity is more pronounced at lower temperatures.[1]
Issue 2: Accidental Cleavage of a Silyl Ether (e.g., TBDMS) During Boc Deprotection
Problem: You have orthogonally protected the molecule as N-Boc, O-TBDMS. Upon treating the compound with Trifluoroacetic Acid (TFA) in DCM to remove the Boc group, you observe significant loss of the TBDMS group as well.
Potential Causes:
-
Excessively Strong Acidic Conditions: While TBDMS ethers are generally stable to mild acid, prolonged exposure to strong acids like neat TFA can cause cleavage.[5] The tert-butyldimethylsilyl group is known to be labile under anhydrous acidic conditions.[6]
-
Presence of Water: Trace amounts of water in the reaction can facilitate the hydrolysis of the silyl ether under acidic conditions.
-
Extended Reaction Time: Leaving the reaction for too long, even with moderate acid concentrations, increases the risk of silyl ether cleavage.
Solutions & Rationale:
-
Use Milder Acidic Conditions:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to minimize acid-catalyzed hydrolysis of the silyl ether.
-
Monitor Carefully: Track the deprotection by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. A typical reaction time is 1-2 hours at room temperature.[7]
-
Alternative Deprotection: If acid sensitivity remains an issue, consider alternative methods for Boc removal, such as using silica gel in refluxing toluene, although this is less common.[9]
Issue 3: Stalled or Incomplete Cbz Deprotection via Catalytic Hydrogenation
Problem: You are attempting to deprotect the N-Cbz group using H₂ gas and a Palladium on Carbon (Pd/C) catalyst, but the reaction is slow or incomplete.
Potential Causes:
-
Catalyst Poisoning: The product, a free amine, can coordinate strongly to the palladium catalyst, reducing its activity over time.[10] Sulfur-containing impurities can also poison the catalyst.
-
Poor Catalyst Quality: The Pd/C catalyst may be old or have reduced activity.
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for difficult deprotections.
-
Incompatible Solvent: The choice of solvent can impact the reaction rate.
Solutions & Rationale:
-
Optimize Catalyst and Conditions:
-
Catalyst Loading: Use a higher catalyst loading, typically 10-20 mol% of Pd/C.[11]
-
Acid Additive: Add a non-coordinating acid like HCl or acetic acid. Protonation of the product amine prevents it from binding to and poisoning the palladium surface.[10]
-
Hydrogen Pressure: If the reaction is slow at atmospheric pressure, increase the hydrogen pressure to 20-50 psi in a suitable pressure vessel.
-
-
Use a Fresh Catalyst: Ensure the Pd/C is of high quality. In some cases, using Pearlman's catalyst (Pd(OH)₂/C) can be more effective.
-
Solvent Choice: Protic solvents like Methanol (MeOH) or Ethanol (EtOH) are generally preferred for catalytic hydrogenation.[12][13]
-
Transfer Hydrogenation: If handling hydrogen gas is problematic, consider transfer hydrogenation using a hydrogen donor like formic acid, ammonium formate, or cyclohexene with the Pd/C catalyst.[14]
Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions regarding the synthesis of derivatives of (4-Aminotetrahydro-2H-pyran-3-yl)methanol.
Q1: How do I choose the right protecting groups for the amine and alcohol?
The choice depends entirely on the planned subsequent reaction steps. This is known as an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the other.[15][16][17]
-
If your next step involves strong base (e.g., LDA, n-BuLi) or nucleophiles: Protect the alcohol as a silyl ether (TBDMS, TIPS) and the amine as a carbamate (Boc or Cbz). Both are stable to basic/nucleophilic conditions.[5][18]
-
If your next step involves acidic conditions: Protecting the amine with a Cbz group is a good choice, as it is stable to acid.[19] Silyl ethers have moderate acid stability and may not be suitable.[20]
-
If your next step involves catalytic hydrogenation (e.g., to reduce a double bond): Do not use a Cbz group for the amine or a benzyl (Bn) ether for the alcohol, as these will be cleaved under these conditions.[18][21] A Boc-protected amine and a TBDMS-protected alcohol would be an appropriate combination.
The following diagram illustrates a decision-making process for selecting a protection strategy.
Caption: Decision tree for protecting group selection.
Q2: Which functional group should I protect first, the amine or the alcohol?
Generally, it is advisable to protect the amine first .
Rationale: The primary amine is typically more nucleophilic than the primary alcohol.[1] When using reagents like (Boc)₂O or Cbz-Cl, the reaction will occur preferentially at the nitrogen atom under controlled conditions (room temperature, stoichiometric reagents).[1] This selectivity allows for a cleaner initial protection step. Once the amine is masked as a non-nucleophilic carbamate, the alcohol can be protected under a different set of conditions (e.g., TBDMS-Cl with imidazole) without interference.
Q3: What is an orthogonal protection strategy and why is it critical for this molecule?
An orthogonal protection strategy uses multiple protecting groups in a single molecule, where each group can be removed by a distinct chemical mechanism in any order without affecting the others.[15][16][17]
For (4-Aminotetrahydro-2H-pyran-3-yl)methanol, this is crucial because it allows for the sequential modification of the amine and the alcohol.
Example Orthogonal Scheme: Boc and TBDMS
-
Protect Amine: React with (Boc)₂O -> N-Boc protected intermediate.
-
Protect Alcohol: React with TBDMS-Cl -> N-Boc, O-TBDMS doubly protected molecule.
-
Selective Deprotection:
-
To modify the amine: Remove the TBDMS group with TBAF. The Boc group remains intact.
-
To modify the alcohol: Remove the Boc group with TFA. The TBDMS group remains intact.[15]
-
The following workflow illustrates this orthogonal strategy.
Caption: Orthogonal protection and deprotection workflow.
Data Summary: Common Protecting Groups
The table below provides a comparative overview of the most common protecting groups for this application.
| Protecting Group | Target Functionality | Protection Reagents | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Amine | (Boc)₂O, Base (e.g., NaHCO₃, TEA) | Mild Acid (TFA, HCl in Dioxane)[18][19] | Stable to base, hydrogenation, and most nucleophiles.[6] |
| Cbz (Carbobenzyloxy) | Amine | Benzyl Chloroformate (Cbz-Cl), Base | Catalytic Hydrogenation (H₂/Pd/C)[11][19]; Strong Acid (HBr/AcOH)[13][14] | Stable to mild acid and base.[18] Cleaved by hydrogenolysis. |
| TBDMS (tert-Butyldimethylsilyl) | Alcohol | TBDMS-Cl, Base (e.g., Imidazole, TEA) | Fluoride source (TBAF)[5]; Acidic conditions[22] | Stable to base and mild oxidizing/reducing agents.[5] Labile to strong acid and fluoride. |
Key Experimental Protocols
Protocol 1: Boc Protection of the Amine
-
Dissolution: Dissolve (4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution and stir until dissolved.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), either neat or dissolved in a minimal amount of THF.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected product.
Protocol 2: TBDMS Protection of the Alcohol
-
Dissolution: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add imidazole (1.5 eq).
-
Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.[23]
Protocol 3: Selective Boc Deprotection with TFA
-
Dissolution: Dissolve the N-Boc, O-TBDMS protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Acid Addition: Cool the solution to 0 °C and slowly add Trifluoroacetic Acid (TFA) (10 eq, or as a 25-50% solution in DCM).[7]
-
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove excess TFA. The product is often obtained as a TFA salt.
Protocol 4: Selective TBDMS Deprotection with TBAF
-
Dissolution: Dissolve the N-Boc, O-TBDMS protected substrate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a 1M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir at 0 °C or allow to warm to room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Protocol 5: Cbz Deprotection by Catalytic Hydrogenation
-
Dissolution: Dissolve the N-Cbz protected substrate (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M).[11]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%) to the solution under an inert atmosphere.[11] Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Purge the reaction flask with hydrogen gas (or use a balloon of H₂) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[11]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PMC.
- Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. (n.d.). Benchchem.
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
- Troubleshooting incomplete Boc deprotection in tryptophan peptides. (n.d.). Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (n.d.). Benchchem.
- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
-
Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. (2001, September 1). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of the orthogonally protected amino alcohol Phaol and analogs. (2011, July 15). PubMed. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Protecting Group Strategies for Complex Molecule Synt. (2024, April 29). Journal of Chemical and Pharmaceutical Research. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]
-
Silyl ether. (n.d.). Wikipedia. [Link]
- Alcohol Protecting Groups. (n.d.). Self-published.
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Protecting Groups. (n.d.). Self-published.
-
17.8: Protection of Alcohols. (2022, September 24). Chemistry LibreTexts. [Link]
-
How can we protect an amino group leaving an alcohol group free? (2014, June 14). ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction. (2021, June 20). Reddit. [Link]
-
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (n.d.). Benchchem.
-
Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. [Link]
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
-
A mild and selective method for N-Boc deprotection. (2025, August 6). ResearchGate. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing enantiomerically enriched amino-alcohols. (n.d.).
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (n.d.). Benchchem.
-
23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. [Link]
- Cbz Protection - Common Conditions. (n.d.). Self-published.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.). Self-published.
-
Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lab Reporter [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 21. thalesnano.com [thalesnano.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support: Work-up Procedures for Reactions Involving Aminotetrahydropyrans
Status: Active Last Updated: February 2026 Department: Chemical Process R&D / Medicinal Chemistry Support Doc ID: ATHP-WU-001
Executive Summary & Molecule Profile
The Challenge: Aminotetrahydropyrans (ATHPs), particularly 4-aminotetrahydropyran, represent a "perfect storm" for work-up failures. They combine the basicity of an aliphatic amine (pKa ~9.6) with the high polarity of the tetrahydropyran ether oxygen. This results in a molecule that is amphiphilic, highly water-soluble, and prone to acting as a surfactant during extraction.
Scope: This guide covers the isolation and purification of ATHPs following common reactions such as reductive aminations, deprotections, and nucleophilic substitutions.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Work-up |
| pKa (Conjugate Acid) | ~9.6 | At pH 7, >99% is ionized (water-soluble). Must adjust pH >12. |
| LogP | ~ -0.3 to 0.8 (Low) | High water solubility; standard Et₂O/EtOAc extractions often fail. |
| Boiling Point | ~60°C (reduced pressure) / Volatile | Free base can be lost on the rotavap or high-vac. |
| Surface Activity | Moderate | Ether + Amine combo stabilizes emulsions. |
Troubleshooting Module: Aqueous Extraction
Issue: "I extracted three times with Ethyl Acetate, but my mass recovery is <10%."
Root Cause: The "Missing Mass" phenomenon is almost always due to incorrect pH adjustment or poor solvent choice.
-
Incomplete Deprotonation: With a pKa of ~9.6, adjusting the aqueous layer to pH 10 (common for many amines) still leaves ~30% of your product in the water phase.
-
Solubility: ATHPs are highly soluble in water. Ethyl Acetate (EtOAc) is often too non-polar to pull the free base out of water efficiently.
The Fix: The "pH 12 + Polar Cocktail" Protocol
-
Step 1: Aggressive Basification. Do not use NaHCO₃ or Na₂CO₃. You must use NaOH or KOH to drive the pH > 12.
-
Step 2: Salting Out. Saturate the aqueous phase with solid NaCl. This disrupts the hydration sphere of the amine (Hofmann effect) and pushes it into the organic phase.
-
Step 3: The Solvent Switch. Stop using EtOAc. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts hydrogen bonding with water and increases the solubility of the polar amine in the organic layer.
Visual Workflow: Extraction Decision Tree
Caption: Decision tree for maximizing recovery of polar ATHPs from aqueous streams.
Troubleshooting Module: Emulsion Management
Issue: "My separatory funnel has a cloudy middle layer that won't separate."
Root Cause: The THP oxygen and the amine group allow the molecule to act as a surfactant, stabilizing oil-in-water emulsions, especially if the reaction involved crude reductive amination mixtures (boron salts).
The Fix: Physical Disruption
-
The Celite Filtration: If the emulsion is persistent, filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
-
Phase Separation Paper: For small scales (<50 mL), pour the mixture through a hydrophobic phase separation filter (e.g., Whatman 1PS). This allows the organic solvent to pass while retaining the aqueous emulsion.
-
The "Brine Wash" Trick: If using DCM/IPA, wash the organic layer gently with brine. Vigorous shaking will re-emulsify.
Troubleshooting Module: Volatility & Isolation
Issue: "My product vanished on the Rotavap."
Root Cause: 4-Aminotetrahydropyran and its low-molecular-weight derivatives are volatile as free bases. High vacuum or prolonged heating at 40°C+ can strip the product along with the solvent.
The Fix: Trap as the HCl Salt Do not isolate the free base unless necessary for the next step. Isolate as the hydrochloride salt.
Protocol: HCl Salt Isolation
-
Perform the extraction as described in Module 2.
-
Dry the organic layer (Na₂SO₄) and filter.
-
Do not evaporate to dryness.
-
Cool the organic solution to 0°C.
-
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise (1.1 equivalents).
-
The ATHP-HCl salt will precipitate immediately as a white solid.
-
Filter or centrifuge to collect. The salt is non-volatile and stable.
Visual Workflow: Salt Formation
Caption: Workflow for converting volatile ATHP free bases into stable solid salts.
Troubleshooting Module: Purification (Chromatography)
Issue: "The product streaks/tails on the silica column."
Root Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing peak broadening and tailing.
The Fix: Mobile Phase Modifiers
-
Standard Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in your starting solvent. Add 1% TEA or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).
-
Alternative Stationary Phase: Use Amine-functionalized silica cartridges. These are pre-capped and prevent the interaction, allowing for sharper peaks without adding base to the solvent.
Data: Rf Value Comparison (Typical ATHP Derivative)
| Mobile Phase | Rf Value | Peak Shape |
|---|---|---|
| 10% MeOH in DCM | 0.15 | Broad streak (Tailing) |
| 10% MeOH in DCM + 1% TEA | 0.45 | Sharp, defined spot |
| 10% MeOH in DCM + 1% NH₄OH | 0.50 | Sharp, defined spot |
Frequently Asked Questions (FAQ)
Q: Can I use reductive amination with NaBH(OAc)₃ for tetrahydropyran-4-one? A: Yes, but standard protocols often fail due to the poor solubility of the ketone in DCE.
-
Recommendation: Use DCM or THF as the solvent.[1] Add Acetic Acid (1 eq) to catalyze imine formation. If the ketone is sluggish, use Ti(OiPr)₄ as a Lewis acid additive before adding the reducing agent [1].
Q: Is 4-aminotetrahydropyran commercially available? A: Yes (CAS 38041-19-9), but it is expensive. It is often synthesized in-house via reductive amination of tetrahydro-4H-pyran-4-one with ammonium acetate or benzylamine followed by hydrogenolysis [2].
Q: How do I remove excess amine starting material after the reaction? A: If your product is a secondary/tertiary amine and the starting material was a volatile primary amine, use the HCl Salt Protocol (Module 4). Wash the solid salt with ether; the starting material (if liquid/soluble) often stays in the filtrate or can be removed by recrystallization.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.
- Nugent, T. C. (2010). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH.
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (General procedures for polar amine isolation).
-
Google Patents. (2015). "Synthesis of 4-aminotetrahydropyran derivatives." Patent WO2015XXXX.
Sources
Analytical challenges in the characterization of aminotetrahydropyran isomers
The following guide is structured as a Technical Support Knowledge Base for the analytical characterization of aminotetrahydropyrans (ATHPs). It is designed to address the specific, high-friction challenges encountered in drug development workflows.
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic ID: ATHP-ISO-001
Executive Summary: The ATHP Challenge
Aminotetrahydropyrans are privileged scaffolds in medicinal chemistry (e.g., DPP-4 inhibitors, BACE1 inhibitors). However, they present a "perfect storm" of analytical challenges:
-
Stereochemical Complexity: Multiple chiral centers leading to cis/trans diastereomers and enantiomeric pairs.
-
Conformational Mobility: The tetrahydropyran ring undergoes chair-chair flipping, complicating NMR interpretation.
-
Detection Silence: The lack of a native chromophore makes UV detection unreliable without derivatization.
This guide provides self-validating protocols to resolve these issues.
Module 1: Chromatographic Separation (Troubleshooting)
Q1: "I cannot separate the cis and trans diastereomers of 4-amino-2-substituted-tetrahydropyran. What is the critical parameter?"
Diagnosis: The separation of diastereomers (unlike enantiomers) is theoretically possible on achiral phases (C18, Phenyl-Hexyl), but ATHPs often co-elute due to similar lipophilicity and basicity.
Solution: The "pH-Switch" Protocol The ionization state of the amine is the primary handle for selectivity. You must screen extreme pH levels to exploit subtle pKa differences between isomers caused by the axial vs. equatorial orientation of the ammonium group.
-
Step 1 (Low pH): Use 0.1% TFA (pH ~2). The amine is fully protonated. Retention is dominated by the hydrophobic surface area of the ring.
-
Step 2 (High pH): Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% DEA. Note: Ensure your column is high-pH stable (e.g., hybrid silica).
-
Causality: In the cis isomer, the substituents may form an intramolecular H-bond or experience different solvation shells compared to the trans isomer. De-protonating the amine (High pH) often maximizes these conformational differences.
Q2: "My chiral separation shows tailing peaks and poor resolution. Is the column failing?"
Diagnosis: It is likely not column failure but secondary silanol interactions . ATHPs are basic amines. They interact strongly with residual silanols on the silica backbone of polysaccharide chiral columns (AD-H, OD-H), causing peak tailing.
Solution: Mobile Phase Additive Optimization Standard 0.1% DEA (diethylamine) is often insufficient.
-
Switch to Basic Modifiers: Use 0.1% Isopropylamine (IPA-amine) or 0.5% DEA in the mobile phase. These stronger bases more effectively block silanol sites.
-
The "Salt Effect" (SFC specific): If using Supercritical Fluid Chromatography (SFC), add 10-20 mM Ammonium Hydroxide plus methanol. The water/ammonium layer on the stationary phase improves peak shape for polar amines.
Workflow Visualization: Method Development Strategy
Caption: Step-wise decision matrix for developing chromatographic methods for basic aminotetrahydropyrans.
Module 2: Structural Elucidation (NMR & Conformation)
Q3: "How do I distinguish cis vs. trans isomers using only 1H NMR?"
The Principle:
The tetrahydropyran ring exists predominantly in a chair conformation. The assignment relies on the Karplus relationship , which correlates the vicinal coupling constant (
-
Axial-Axial coupling (
): Dihedral angle ~180°. Large value (10–12 Hz). -
Axial-Equatorial coupling (
): Dihedral angle ~60°. Small value (2–5 Hz). -
Equatorial-Equatorial coupling (
): Dihedral angle ~60°. Small value (2–5 Hz).
The Protocol (Self-Validating):
-
Identify H4: Locate the proton on the carbon bearing the amine (usually 2.8–3.5 ppm).
-
Measure Width at Half-Height (
): If the multiplet is unresolved, measure the total width.-
Hz: H4 is Axial . (It has two large
couplings to H3ax/H5ax). -
Hz: H4 is Equatorial . (It has only small
couplings).
-
Hz: H4 is Axial . (It has two large
-
Deduce Stereochemistry:
-
If H4 is Axial , the Amine group is Equatorial (thermodynamically preferred).
-
If H4 is Equatorial , the Amine group is Axial .
-
Q4: "My NMR spectrum is broad/averaged. I can't see couplings."
Diagnosis:
The molecule is undergoing rapid chair-chair interconversion (ring flipping) at room temperature. This averages the axial and equatorial signals, resulting in broad peaks and averaged
Solution: Low-Temperature NMR
-
Dissolve sample in CD2Cl2 or d8-THF (lower freezing points than CDCl3).
-
Cool the probe to -40°C to -80°C .
-
Result: The ring flipping "freezes," locking the molecule into its distinct conformers. You will likely see two sets of signals (major and minor conformers) with sharp, resolvable couplings.
Data Summary: NMR Coupling Interpretation
| Proton Orientation (H4) | Amine Orientation | Vicinal Couplings (H4-H3/H5) | Multiplet Appearance |
| Axial (H_ax) | Equatorial | Two Large ( | Triplet of triplets (tt) (Wide) |
| Equatorial (H_eq) | Axial | Four Small ( | Quintet/Broad Singlet (Narrow) |
Module 3: Detection & Quantification[1]
Q5: "The ATHP has no chromophore. Should I use CAD or MS?"
Comparison Guide:
| Feature | CAD (Charged Aerosol Detection) | LC-MS (Single Quad/QQQ) | UV (Low Wavelength) |
| Suitability for ATHP | High. Universal response for non-volatiles. | Medium. Prone to ion suppression; varying ionization efficiency. | Low. Requires <210 nm; solvent cutoff issues. |
| Linearity | Curvilinear (requires polynomial fit). | Linear (dynamic range limited). | Linear. |
| Response Factor | Mass-dependent (uniform for isomers). | Structure-dependent (isomers may ionize differently). | Extinction coefficient dependent. |
| Recommendation | Best for Purity/Quantification of isomers without standards. | Best for ID/Trace Analysis. | Only viable if derivatized (e.g., with Benzoic Anhydride). |
Derivatization Protocol (For UV/Chiral Improvement)
If direct detection fails, derivatize the amine to add a "handle."
-
Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl).
-
Reaction: Mix ATHP (1 eq) + TEA (2 eq) + DNB-Cl (1.1 eq) in DCM. Stir 30 min.
-
Benefit:
-
Adds strong UV absorbance (~254 nm).
-
Adds
- interaction sites, drastically improving separation on Phenyl-based chiral columns (e.g., Chiralcel OD).
-
References
-
Conformational Analysis of Satur
- Source: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
- Relevance: Foundational text for Karplus rel
-
URL:[Link]
-
Chiral Separation Str
-
Charged Aerosol Detection for Non-Chromophoric Compounds.
- Source: Gamache, P. H., et al. (2020). LC Coupled with Charged Aerosol Detection: Troubleshooting and Optimization.
- Relevance: Validation of CAD for quantifying amine isomers without UV activity.
-
URL:[Link]
-
NMR-Based Structure Elucid
- Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Relevance: Techniques for NOE and coupling constant analysis in flexible ring systems.
-
URL:[Link]
Sources
Validation & Comparative
Validation of the Absolute Configuration of (4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Technical Comparison Guide
Topic: Validation of the absolute configuration of (4-Aminotetrahydro-2H-pyran-3-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Strategic Importance
(4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS 2306248-17-7 for the 3R,4S isomer) represents a critical chiral scaffold in fragment-based drug discovery.[1] As a 1,2-amino alcohol embedded within a tetrahydropyran ring, it possesses two contiguous stereocenters (C3 and C4). The precise assignment of its absolute configuration (AC) is non-negotiable; misassignment can lead to catastrophic failures in structure-activity relationship (SAR) studies and regulatory non-compliance.
This guide objectively compares three validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Spectroscopy via Mosher’s Method , and Vibrational Circular Dichroism (VCD) .[1] We prioritize protocols that are self-validating and chemically rigorous.
Comparative Analysis of Validation Methods
The following table summarizes the operational parameters for each method.
| Feature | Method A: SC-XRD (Chiral Salt) | Method B: NMR (Mosher's Method) | Method C: VCD (Vibrational Circular Dichroism) |
| Principle | Anomalous dispersion (Bijvoet) of heavy atoms.[1] | Anisotropic shielding by chiral derivatizing agents (CDA). | Differential absorption of L/R circularly polarized IR light.[2] |
| Confidence Level | Absolute (Gold Standard) | High (Requires rigorous conformational analysis) | High (Dependent on DFT accuracy) |
| Sample State | Single Crystal (Essential) | Solution (CDCl₃/DMSO-d₆) | Solution (CDCl₃/CCl₄) |
| Destructive? | No (Recoverable) | Yes (Derivatized) | No |
| Time to Result | 3–14 Days (Crystallization dependent) | 24–48 Hours | 2–5 Days (Calculation time) |
| Sample Req. | >10 mg (for salt screening) | ~2–5 mg | ~5–10 mg |
| Cost | High (Instrument/Service) | Low (Reagents + NMR time) | Medium (Instrument + Computing) |
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard via Salt Formation[1]
Since (4-Aminotetrahydro-2H-pyran-3-yl)methanol lacks heavy atoms (Z > Si) required for reliable anomalous scattering with standard Mo/Cu sources, and may be an oil or low-melting solid, chiral salt formation is the requisite strategy.[1]
Experimental Protocol
-
Salt Screening:
-
Dissolve 0.1 mmol of the free base amino alcohol in minimal hot ethanol or isopropanol.
-
Add 1.0 equivalent of a chiral acid with a known absolute configuration.
-
Recommended Acids: L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid, or (1S)-(+)-10-Camphorsulfonic acid.[1]
-
Allow slow evaporation or vapor diffusion (using hexane as antisolvent) at 4°C.
-
-
Data Collection:
-
Select a crystal with sharp extinction under polarized light.
-
Collect data at 100 K to minimize thermal motion.
-
-
Validation Criteria (The Flack Parameter):
-
Refine the structure. The Flack parameter (x) is the critical metric.
-
x ≈ 0 (u < 0.1): Correct absolute structure.
-
x ≈ 1 (u < 0.1): Inverted structure (wrong enantiomer).
-
0.3 < x < 0.7: Racemic twinning or weak anomalous signal.[1]
-
Expert Insight: If the salt yields a Flack parameter with high uncertainty, synthesize the p-bromobenzoate derivative of the alcohol. The heavy bromine atom provides a strong anomalous signal (Cu Kα radiation), guaranteeing a definitive assignment [1].
Method B: NMR Spectroscopy (Mosher's Method)
The Rapid, Solution-Phase Alternative
For 1,2-amino alcohols, the modified Mosher’s method using
Experimental Protocol
-
Derivatization:
-
Split the sample into two aliquots (approx 2 mg each).
-
Reaction A: React with
-(-)-MTPA-Cl, dry pyridine, and DMAP to form the (S)-Mosher ester/amide .[1] -
Reaction B: React with
-(+)-MTPA-Cl to form the (R)-Mosher ester/amide . -
Note: The stereochemistry of the ester is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules.[1]
-
-
NMR Analysis:
-
Acquire
H NMR and COSY spectra for both derivatives in CDCl . -
Assign signals for protons near the chiral centers (H3, H4, H5, and the CH
of the hydroxymethyl group).
-
-
Calculation (
):-
Calculate the difference in chemical shift:
.[1] -
Interpretation: Construct a Newman projection. Protons on the same side as the phenyl group in the preferred conformer will be shielded (negative
).
-
Visualization: Mosher's Analysis Workflow
Caption: Workflow for determining absolute configuration via Mosher's Method. Positive/Negative shielding patterns map spatial arrangement.
Method C: Vibrational Circular Dichroism (VCD)
The Non-Destructive Modern Approach
VCD is increasingly preferred in pharma because it requires no derivatization or crystallization. It measures the difference in absorbance of left and right circularly polarized infrared light (
Experimental Protocol
-
Spectral Acquisition:
-
Dissolve ~5-10 mg of the sample in CDCl
or CCl .[1] -
Record the VCD and IR spectra (typically 1000–1800 cm
range).
-
-
Computational Modeling (DFT):
-
Comparison:
-
Boltzmann-weight the calculated spectra.[1]
-
Visually overlay the experimental and calculated VCD spectra.
-
Validation: A high similarity score (SimVCD > 0.8) confirms the configuration. If the spectrum is a mirror image, the sample is the opposite enantiomer [2].
-
Decision Matrix for Researchers
Use this logic flow to select the appropriate validation method for your specific stage of development.
Caption: Decision matrix for selecting the optimal stereochemical validation method.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
PubChem Compound Summary. (2025). ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CID 86332669).[1][3] National Center for Biotechnology Information. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15(9), 743-758. Link
Sources
Comparative analysis of different synthetic routes to aminotetrahydropyrans
Executive Summary & Strategic Overview
The aminotetrahydropyran (amino-THP) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Omarigliptin), NaV1.8 inhibitors, and various antibiotic agents. Its saturated oxygen-containing ring improves solubility and metabolic stability compared to carbocyclic analogs, while the amine handle allows for rapid diversification.
However, constructing this scaffold requires balancing three competing factors: stereochemical control (particularly at the 2, 4, and 6 positions), functional group tolerance , and scalability .
This guide objectively compares three distinct synthetic methodologies:
-
Reductive Amination: The standard for rapid access to simple 4-aminotetrahydropyrans.
-
The Prins-Ritter Sequence: The premier method for constructing complex, stereodefined 2,4,6-trisubstituted systems.
-
Pd-Catalyzed C-H Functionalization: An emerging strategy for late-stage diversification of pre-existing amino-THP cores.
Decision Framework: Selecting the Right Route
Before detailing the chemistry, use this logic flow to determine the optimal pathway for your specific target molecule.
Figure 1: Strategic decision tree for selecting the synthetic route based on target complexity and stereochemical requirements.
Comparative Performance Analysis
The following data aggregates experimental outcomes from key literature sources, comparing the efficiency and limitations of each method.
| Feature | Route 1: Reductive Amination | Route 2: Prins-Ritter Sequence | Route 3: Pd-Catalyzed C-H Func. |
| Primary Application | Library generation of 4-amino-THPs | Total synthesis; Stereoselective 2,4,6-trisubstituted THPs | Analog generation; SAR exploration |
| Starting Material | Tetrahydro-4H-pyran-4-one (Commercial) | Homoallylic alcohols + Aldehydes | 3- or 4-aminotetrahydropyran |
| Stereocontrol | Low (Thermodynamic mix if substituted) | Excellent (Typically cis-2,6 selectivity) | High (Guided by directing groups) |
| Step Count | 1 (One-pot) | 1-2 (Cascade sequence) | 2-3 (Requires directing group install/remove) |
| Atom Economy | High | Moderate (Stoichiometric acid/solvent) | High (Catalytic) |
| Scalability | High (Kg scale feasible) | Moderate (Dilution often required) | Low to Moderate (Cost of Pd/Ligands) |
| Key Limitation | Difficult to install C2/C6 substituents | Requires synthesis of homoallylic alcohol precursor | Restricted to specific C-H sites; Catalyst cost |
Deep Dive & Experimental Protocols
Route 1: Reductive Amination
Best for: Rapid access to N-substituted 4-aminotetrahydropyrans from commercially available ketones.
Mechanism & Insight: This reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 because it is less toxic and works effectively in slightly acidic media (acetic acid) without reducing the ketone precursor, preventing side-product formation.
Protocol 1: Synthesis of N-Benzyl-4-aminotetrahydropyran Self-Validating Checkpoint: Evolution of gas upon addition of STAB indicates active hydride transfer.
-
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol)
-
Benzylamine (1.1 equiv, 11 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (dry, 30 mL)
-
-
Procedure:
-
Step 1 (Imine Formation): In a flame-dried flask under N2, dissolve the ketone and amine in DCE. Add acetic acid.[1] Stir at room temperature (RT) for 30-60 minutes. Checkpoint: Monitor by TLC; the spot for the ketone should diminish.
-
Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Exothermic!).
-
Step 3: Allow to warm to RT and stir for 12-16 hours.
-
Step 4 (Quench): Quench with saturated aqueous NaHCO3 until pH > 8. Gas evolution will occur.
-
Step 5 (Workup): Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4 and concentrate.
-
Step 6 (Purification): Flash column chromatography (MeOH/DCM gradient).
-
Route 2: The Prins-Ritter Sequence
Best for: Constructing the THP ring de novo with high stereochemical precision (e.g., cis-2,6-disubstituted-4-amidopyrans).
Mechanism & Insight: This is a cascade reaction. An acid catalyst generates an oxocarbenium ion from an aldehyde and homoallylic alcohol. The alkene attacks this ion (Prins cyclization) to form a carbocation at C4. In the presence of a nitrile (Ritter reaction), the carbocation is trapped to form an amide, locking the stereochemistry.
Figure 2: Mechanistic flow of the Prins-Ritter cascade, highlighting the transition from oxocarbenium formation to stereoselective trapping.
Protocol 2: Stereoselective Synthesis of 2,6-Disubstituted-4-acetamidotetrahydropyran Based on methodologies developed by Yadav et al.
-
Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Acetonitrile (Solvent & Reactant)
-
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) (1.0 equiv)
-
Acetyl Chloride (1.0 equiv) - Generates anhydrous HCl in situ
-
-
Procedure:
-
Step 1: Dissolve the aldehyde and homoallylic alcohol in dry acetonitrile.
-
Step 2: Add CeCl3·7H2O and stir at RT for 5 minutes.
-
Step 3: Add acetyl chloride dropwise. Checkpoint: The reaction may warm slightly.
-
Step 4: Stir at RT for 3-5 hours. Monitor consumption of the alcohol by TLC.
-
Step 5: Quench with ice-cold water. Extract with Ethyl Acetate.
-
Step 6: Purification yields the 4-acetamido-THP derivative, typically with cis-selectivity >95:5 due to the equatorial preference of substituents in the chair-like transition state.
-
Route 3: Pd-Catalyzed C-H Functionalization
Best for: Late-stage modification of aminotetrahydropyrans to access novel IP space without rebuilding the ring.
Mechanism & Insight: Standard C-H activation of amines is difficult due to catalyst poisoning. This method uses a Transient Directing Group (TDG) —typically 2-hydroxynicotinaldehyde—that reversibly binds to the amine, directs the Palladium to the gamma-C-H bond (C3 or C5), and then hydrolyzes off.
Protocol 3: Gamma-Arylation of 4-Aminotetrahydropyran Reference: Yu et al., J. Am. Chem. Soc.
-
Reagents:
-
4-Aminotetrahydropyran (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)2 (10 mol%)
-
TDG Ligand: 2-Hydroxynicotinaldehyde (20 mol%)
-
Silver Trifluoroacetate (AgTFA) (2.0 equiv) - Halide scavenger
-
Solvent: Hexafluoroisopropanol (HFIP) / Acetic Acid mix
-
-
Procedure:
-
Step 1: In a sealed tube, combine amine, aryl iodide, Pd catalyst, ligand, and AgTFA.
-
Step 2: Add solvent and seal. Heat to 100°C for 24 hours.
-
Step 3 (Workup): Cool to RT. Filter through Celite to remove AgI precipitates.
-
Step 4: Treat the filtrate with 1N HCl to ensure hydrolysis of the directing group imine.
-
Step 5: Neutralize and extract. Purify by HPLC or column chromatography.
-
References
-
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry. Link
-
Yadav, J. S., et al. (2021).[2][3] "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry. Link
-
Kang, G., et al. (2023).[4][5] "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization." Organic Letters. Link[4][6]
-
Touchette, K. M. (2006).[7] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education. Link
-
Bower, J. F., et al. (2023). "Expanding the silyl-Prins toolbox: selective access to C4-quaternary stereocenters." Organic Chemistry Frontiers. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gctlc.org [gctlc.org]
A Comparative Guide to Saturated Scaffolds: (4-Aminotetrahydro-2H-pyran-3-yl)methanol vs. Aminocyclohexanol Derivatives in Medicinal Chemistry
Introduction: The Strategic Value of Saturated Rings in Drug Design
In the landscape of modern drug discovery, the architectural choice of a molecule's core scaffold is a decision of paramount importance. While aromatic rings have long been a mainstay, there is a growing appreciation for the utility of three-dimensional, saturated ring systems. These scaffolds, such as tetrahydropyrans (THPs) and cyclohexanes, offer a rigid conformational framework that can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1] Furthermore, their non-planar nature allows for the precise spatial projection of functional groups into the binding pocket, leading to improved selectivity and physicochemical properties.
This guide provides an in-depth comparison of two prominent 1,2-amino-alcohol-substituted saturated scaffolds: (4-Aminotetrahydro-2H-pyran-3-yl)methanol and the well-established aminocyclohexanols . We will dissect their structural nuances, compare their physicochemical profiles, and explore their differential impacts on pharmacokinetics and pharmacodynamics. The objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, evidence-based rationale for selecting the optimal scaffold for their specific therapeutic objectives.
Structural and Conformational Analysis: More Than Just a Ring
The fundamental difference between these two scaffold families lies in a single atom: the replacement of a methylene group (CH₂) in cyclohexane with an oxygen atom in tetrahydropyran. This seemingly minor substitution has profound consequences for the molecule's conformation, polarity, and potential for molecular interactions.
The Cyclohexane Core: A Predictable Foundation
The aminocyclohexanol scaffold is built upon the classic cyclohexane ring, which predictably adopts a low-energy chair conformation to minimize torsional and steric strain.[2] Substituents on the ring can exist in either an axial or equatorial position. For bulky substituents, the equatorial position is strongly favored to avoid destabilizing 1,3-diaxial steric interactions.[3] In trans-4-aminocyclohexanol, a common building block, the amino and hydroxyl groups are typically found in a diequatorial or a less stable diaxial conformation, providing a rigid and stereochemically defined presentation of these key functional groups.[4]
The Tetrahydropyran (THP) Core: A Polar Bioisostere
The (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold incorporates a THP ring, which is often employed as a bioisosteric replacement for cyclohexane.[5] The endocyclic oxygen atom introduces several key changes:
-
Polarity: It acts as a hydrogen bond acceptor, which can influence interactions with both the biological target and solvent molecules.[5]
-
Conformational Effects: The presence of the heteroatom can influence the conformational preferences of substituents, a phenomenon related to the anomeric effect, particularly for substituents at the 2-position.[6][7]
-
Metabolic Stability: The oxygen atom is not susceptible to the oxidative metabolism that can occur at the carbon positions of a cyclohexane ring, potentially blocking a metabolic soft spot.[5]
The Critical Role of Intramolecular Hydrogen Bonding (IHB)
In both scaffolds, the proximity of the amino and hydroxyl/hydroxymethyl groups allows for the potential formation of an intramolecular hydrogen bond (IHB). The formation of an IHB can have a significant impact by:
-
Conformational Locking: Pre-organizing the molecule into a specific, lower-energy conformation that may be the "bioactive" conformation, thus reducing the entropic cost of binding.[8]
-
Modulating Physicochemical Properties: Shielding the polar amino and hydroxyl groups from the solvent. This can decrease the effective polar surface area, potentially increasing membrane permeability and reducing the desolvation penalty upon entering a binding site.[9]
-
Altering Basicity: The pKa of the amine can be subtly affected by the formation of an IHB.
The diagram below illustrates the preferred chair conformations and the potential for IHB in representative isomers of both scaffolds.
Caption: Conformational preferences and IHB potential in the scaffolds.
Comparative Physicochemical Properties
The choice of scaffold has a direct and predictable impact on key physicochemical properties that govern a drug's "developability." The introduction of the oxygen atom in the THP scaffold generally pushes the molecule towards a more favorable profile for aqueous solubility and lower lipophilicity.
| Property | (3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | trans-4-Aminocyclohexanol | Rationale for Difference |
| Molecular Weight | 131.17 g/mol [10] | 115.19 g/mol | The THP scaffold contains an additional CH₂O unit vs. the CHOH of the basic aminocyclohexanol. |
| Calculated LogP (XLogP3) | -0.5[10] | 0.3 | The electronegative oxygen atom in the THP ring significantly reduces lipophilicity compared to the all-carbon cyclohexane ring.[5] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų[10] | 46.25 Ų | The THP ring's ether oxygen contributes to a higher TPSA, predicting better aqueous solubility. |
| H-Bond Donors | 3[10] | 2 | The THP scaffold has -NH₂ and -OH groups, totaling three donors. |
| H-Bond Acceptors | 3[10] | 2 | The THP scaffold has N, O(H), and the ring O as acceptors, increasing its potential for interactions.[5] |
Senior Scientist's Insight: The ~0.8 unit drop in LogP for the THP scaffold is significant. In lead optimization, such a modification can be a strategic move to escape a high LogP range associated with toxicity and poor pharmacokinetics, without sacrificing the core three-dimensional structure.
Impact on Drug Discovery & Development
The differences in structure and physicochemical properties translate directly into distinct advantages and disadvantages in a drug discovery context.
Pharmacokinetic (ADME) Profile
-
Metabolic Stability: This is a key area where the THP scaffold often provides a decisive advantage. Saturated carbocyclic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing a CH₂ group with an ether oxygen removes a potential site of metabolism. In one notable example from AstraZeneca, replacing a cyclopentyl group with a 4-THP moiety in a series of IRAK4 inhibitors reduced the rate of metabolism in rat hepatocytes by 5-fold.[5] Similarly, Merck found that switching from a cyclohexyl to a THP derivative in a JAK1 inhibitor program led to improved clearance in both rat and human hepatocytes.[5][11]
-
Solubility & Permeability: The lower lipophilicity and higher polarity of the THP scaffold generally lead to better aqueous solubility, which can be a major hurdle for many drug candidates.[5][12] However, this must be balanced with the potential for reduced passive permeability across cell membranes. As discussed, the formation of an IHB can mitigate this by shielding polar groups, creating a more "chameleonic" molecule that can adapt to both aqueous and lipid environments.[9]
Pharmacodynamic (Target Binding) Profile
The choice of scaffold can also directly impact target engagement:
-
Additional H-Bonding: The ether oxygen of the THP ring can act as a hydrogen bond acceptor with a residue in the target's binding pocket. This provides an additional anchor point that is unavailable to the cyclohexane analogue, potentially increasing binding affinity and selectivity.[5]
-
Vectorial Orientation: The rigid chair conformations of both scaffolds provide a stable platform to orient the key pharmacophoric elements (the amino and hydroxyl groups). The subtle differences in bond lengths (C-O vs. C-C) and bond angles within the rings can slightly alter the vectors of these substituents, which can be exploited to achieve a more optimal fit within the binding site.
Experimental Protocols for Scaffold Evaluation
To empirically validate the choice of scaffold, a series of standardized, self-validating in vitro assays should be performed. The following protocols provide a robust framework for comparison.
Protocol 1: Lipophilicity Determination (Shake-Flask LogP)
This protocol determines the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[13][14]
Caption: Workflow for Shake-Flask LogP Determination.
Methodology:
-
Phase Preparation: Prepare 1-octanol saturated with water (pH 7.4 phosphate buffer) and water (pH 7.4 phosphate buffer) saturated with 1-octanol. Allow them to separate for at least 24 hours.[14]
-
Compound Preparation: Create a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, mix 1 mL of the compound's aqueous solution with 1 mL of the octanol phase.
-
Equilibration: Shake the mixture vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure a clean separation of the two phases.
-
Analysis: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate LogP using the formula: Log P = log₁₀ (Concentration in Octanol / Concentration in Aqueous).[13]
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the intrinsic clearance (Clint) of a compound, predicting its susceptibility to Phase I metabolism.[15][16][17]
Caption: Workflow for Microsomal Metabolic Stability Assay.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), and pooled liver microsomes (from the species of interest, e.g., human) at a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the mixture at a final concentration of 1 µM. Include positive (high clearance) and negative (low clearance) control compounds.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Quantify the amount of parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (Clint).[18]
Senior Application Scientist's Perspective and Conclusion
The choice between a (4-Aminotetrahydro-2H-pyran-3-yl)methanol and an aminocyclohexanol scaffold is not a matter of inherent superiority, but of strategic alignment with the goals of a drug discovery program.
Choose the Aminocyclohexanol scaffold when:
-
A classic, conformationally rigid carbocycle is desired.[4]
-
Moderate lipophilicity is acceptable or even beneficial for target engagement.
-
Metabolic stability at the ring is not a primary concern, or other parts of the molecule are more liable.
-
You are leveraging well-established synthetic routes where aminocyclohexanols are readily available starting materials.[19][20]
Choose the (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold when:
-
The primary goal is to improve the ADME profile of a lead compound by reducing lipophilicity and increasing aqueous solubility.[5]
-
You need to block a known or suspected site of metabolic oxidation on the corresponding carbocyclic ring.[5][11]
-
An additional hydrogen bond acceptor in the scaffold could be exploited to enhance binding affinity or selectivity for the target.[5]
-
You are seeking to explore novel chemical space and modulate pKa and polarity in a controlled manner.[5]
Ultimately, both scaffolds are valuable tools in the medicinal chemist's arsenal. The principles of bioisosterism guide the initial hypothesis, but only through rigorous experimental validation using the protocols outlined in this guide can a researcher confidently determine which scaffold will unlock the optimal balance of potency, selectivity, and drug-like properties for their next clinical candidate.
References
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. Retrieved from [Link]
-
Wiberg, K. B., & Murcko, M. A. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of Physical Chemistry A, 109(48), 10833-10836. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. Retrieved from [Link]
-
Di Stefano, M., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1495-1503. Retrieved from [Link]
-
Yunta, M. J. R. (2017). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? American Journal of Modeling and Optimization, 5(1), 24-57. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Retrieved from [Link]
-
Scholars' Mine. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Retrieved from [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (Chapter 14). Elsevier.
-
Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1014-1025. Retrieved from [Link]
-
Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. The Journal of Organic Chemistry, 33(10), 3754-3758. Retrieved from [Link]
-
Scott, J. S., & Bower, J. F. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry, 10(1), 87-101. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]
-
Cardona, F., & Goti, A. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(16), 1644-1661. Retrieved from [Link]
-
Albrecht, J., et al. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(7), 2844-2851. Retrieved from [Link]
-
Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Reddy, G. S., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 21(10), 1361. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
PubChem. (2026, January 18). ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Knapp, M. J., et al. (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. Bioorganic & Medicinal Chemistry Letters, 15(20), 4539-4542. Retrieved from [Link]
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Retrieved from [Link]
-
ResearchGate. (n.d.). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Retrieved from [Link]
- Heravi, M. M., et al. (2010). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed.
-
Shestopalov, A. M., et al. (2011). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules, 16(8), 6933-6946. Retrieved from [Link]
-
LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
-
Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511-1515. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]
-
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-
ResearchGate. (2025, August 6). (PDF) Two- and Three-dimensional Rings in Drugs. Retrieved from [Link]
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Biological Activity of (4-Aminotetrahydro-2H-pyran-3-yl)methanol Analogs
The following guide provides an in-depth technical analysis of the biological activity, medicinal chemistry applications, and experimental profiling of (4-Aminotetrahydro-2H-pyran-3-yl)methanol and its structural analogs.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary: The "Privileged" THP Scaffold
(4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306248-17-7) represents a high-value chiral building block rather than a standalone drug. It serves as a critical gateway to 3,4-disubstituted tetrahydropyran (THP) scaffolds, which are increasingly deployed in modern drug discovery to replace lipophilic cyclohexyl or metabolic-labile piperidinyl rings.
Key Value Proposition:
-
Fsp³ Character: Increases the fraction of saturated carbons, improving solubility and target selectivity compared to flat aromatic systems.
-
Bioisosterism: Acts as a polar, lower-LogP bioisostere of 4-aminocyclohexyl-methanol . The ether oxygen lowers lipophilicity (typically
LogP ≈ -1.0 to -1.5) while maintaining the chair conformation necessary for receptor binding. -
Vector Positioning: The cis or trans relationship between the C4-amine and C3-hydroxymethyl groups allows for precise vector exploration in enzyme pockets (e.g., BACE1, CDK) or GPCRs (e.g., CCR2).
Comparative Analysis: THP vs. Traditional Scaffolds
The following table compares the physicochemical and biological profiles of the (4-amino-THP-3-yl)methanol scaffold against its common medicinal chemistry alternatives.
Table 1: Physicochemical & Biological Performance Matrix
| Feature | THP Analog (Subject) | Cyclohexane Analog (Alternative) | Piperidine Analog (Alternative) | Impact on Drug Design |
| Lipophilicity (cLogP) | Low (Polar Ether) | High (Lipophilic) | Moderate (Basic Amine) | THP improves aqueous solubility and reduces non-specific binding. |
| Metabolic Stability | High (Blocked oxidation) | Moderate (C-H oxidation risk) | Low (N-oxidation/dealkylation) | THP oxygen blocks P450 metabolism at the 4-position. |
| H-Bonding | Acceptor Only (Ether O) | None | Donor/Acceptor (NH) | THP oxygen can engage backbone amides in the binding pocket. |
| Basicity (pKa) | Neutral Ring | Neutral Ring | Basic (~9-10) | THP avoids hERG liability often associated with basic piperidines. |
| BBB Permeability | Moderate-High | High | Low (if charged) | THP is ideal for CNS targets (e.g., BACE1 inhibitors). |
Structural Activity Relationships (SAR) & Case Studies
Case Study A: CCR2 Antagonists (Inflammation)
Research into CCR2 antagonists for cardiovascular indications identified the 3,4-disubstituted THP motif as a superior replacement for cyclohexyl rings.
-
Mechanism: The C4-amine binds to the acidic residue (Glu291) in the CCR2 pocket. The C3-substituent (derived from the hydroxymethyl handle) locks the conformation.
-
Outcome: The THP analog showed a 3,800-fold improvement in cardiovascular safety margins compared to earlier piperidine analogs by eliminating hERG channel affinity.
Case Study B: BACE1 Inhibitors (Alzheimer's)
In the development of BACE1 inhibitors, the (4-aminotetrahydro-2H-pyran-3-yl)methanol scaffold is used to synthesize cyclic amidine isosteres.
-
Role: The hydroxymethyl group is often cyclized to form fused bicyclic systems (e.g., pyrano-oxazolines) that mimic the transition state of peptide bond hydrolysis.
-
Data: THP-based inhibitors demonstrate superior Brain-to-Plasma ratios (
) compared to their carbocyclic counterparts due to reduced P-gp efflux.
Visualizing the Design Logic
The following diagram illustrates the decision tree for selecting the THP scaffold during Lead Optimization.
Caption: Decision logic for transitioning from carbocyclic/heterocyclic cores to the THP scaffold to solve ADME-Tox issues.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Context: Installing the C4-amine on the THP core using the C3-hydroxymethyl intermediate.
-
Starting Material: 3-(Hydroxymethyl)tetrahydro-4H-pyran-4-one.
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol.[3] -
Procedure:
-
Dissolve the ketone (1.0 eq) in dry MeOH.
-
Add
(10.0 eq) and stir at RT for 1 hour to form the imine in situ. -
Cool to 0°C and add
(1.2 eq) portion-wise. -
Critical Step: Maintain pH ~6 with acetic acid to prevent ketone reduction to alcohol.
-
Stir for 16h. Quench with sat.
.
-
-
Validation:
-
NMR: Look for the disappearance of the ketone carbonyl signal (~208 ppm in
) and appearance of the methine proton at C4 (~2.8-3.2 ppm in ). -
Stereochemistry: The cis (amino/hydroxymethyl) isomer is typically favored by chelation control; verify via NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Protocol 2: CCR2 Calcium Flux Assay (Functional Validation)
Context: Testing the biological activity of the synthesized THP analog.
-
Cell Line: CHO-K1 cells stably expressing human CCR2b and G
16. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Agonist Challenge: Prepare the THP analog (test compound) in HBSS buffer.
-
Measurement:
-
Add test compound to cells (Antagonist mode). Incubate 15 min.
-
Inject MCP-1 (ligand) at
concentration. -
Measure fluorescence (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
-
Data Analysis: Calculate
based on the inhibition of the calcium spike relative to DMSO control.
Synthesis Workflow Visualization
The following diagram details the synthetic pathway to access the (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold from commercially available precursors.
Caption: Synthetic route for generating the 3,4-disubstituted THP scaffold.
References
-
Nortcliffe, A., et al. (2017).[4] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Link
-
Hughes, R. O., et al. (2011). "Discovery of PF-4254196, a CCR2 antagonist with an improved cardiovascular profile."[1] Bioorganic & Medicinal Chemistry Letters, 21(9), 2626-2630.[1] Link
-
Stamford, A. W., et al. (2012). "Discovery of an orally available, brain penetrant BACE1 inhibitor." Journal of Medicinal Chemistry, 55(22), 10090-10103. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
PubChem. (2025). "Compound Summary: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol." National Library of Medicine. Link
Sources
- 1. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of Aminotetrahydropyran Derivatives
Focus Application: Long-acting Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Executive Summary: The Scaffold Advantage
In modern medicinal chemistry, the aminotetrahydropyran (ATHP) scaffold represents a strategic evolution from traditional nitrogen-heterocycles like pyrrolidine (e.g., Sitagliptin) or piperidine (e.g., Alogliptin).
While pyrrolidine-based inhibitors effectively control post-prandial glucose, they often require once-daily dosing due to rapid renal clearance or metabolic liability. The ATHP core, exemplified by Omarigliptin (MK-3102) , introduces a pyran oxygen that lowers lipophilicity (LogP) while maintaining steric bulk. This modification significantly enhances metabolic stability and residence time on the target enzyme, enabling once-weekly dosing regimens—a critical differentiator in chronic disease management like Type 2 Diabetes (T2DM).
Structural Comparison: ATHP vs. Standard Alternatives
The following table objectively compares the ATHP scaffold against industry-standard alternatives based on pharmacokinetic (PK) and pharmacodynamic (PD) parameters.
Table 1: Comparative Performance Metrics
| Feature | ATHP Scaffold (e.g., Omarigliptin) | Pyrrolidine Scaffold (e.g., Sitagliptin) | Cyanopyrrolidine (e.g., Vildagliptin) |
| Primary Mechanism | Competitive, Reversible | Competitive, Reversible | Covalent (P300 nitrile trap) |
| IC50 (DPP-4) | 1.6 nM (High Potency) | 18 nM | ~3–10 nM |
| Selectivity (vs DPP-8/9) | > 40,000-fold | > 2,600-fold | Lower selectivity |
| Dosing Frequency | Once-Weekly | Once-Daily | Twice-Daily |
| Metabolic Stability | High (Low oxidative metabolism) | Moderate | Low (Hydrolysis susceptible) |
| Excretion | Renal (Minimal metabolism) | Renal (Active tubular secretion) | Hepatic + Renal |
Key Insight: The ATHP core allows for a "Goldilocks" zone of lipophilicity. It is polar enough to reduce non-specific protein binding (improving safety) but lipophilic enough to ensure high oral bioavailability without the rapid oxidative clearance seen in some piperidine derivatives.
Deep Dive: SAR Determinants of ATHP
The potency of ATHP derivatives is not random; it is strictly governed by stereochemistry and substituent electronics.
The Stereochemical Lock
The most potent ATHP derivatives, particularly in the Omarigliptin series, utilize a specific chiral configuration: (2R, 3S, 5R) .
-
2R-Position (Aryl group): Anchors the molecule in the S1 hydrophobic pocket.
-
3S-Position (Amine): Critical for salt-bridge formation with Glu205 and Glu206 in the DPP-4 active site.
-
5R-Position (Heterocycle): Directs the distal fused ring into the S2' subsite, facilitating
-stacking interactions (e.g., with Phe357).
The "Pyran Effect"
Replacing a cyclohexane or piperidine ring with tetrahydropyran (THP) introduces an ether oxygen.
-
Electronic Effect: The oxygen acts as a weak H-bond acceptor, potentially interacting with active site water networks.
-
Conformational Effect: The anomeric effect and bond length differences of C-O vs C-C induce a distinct chair conformation that positions the C2 and C3 substituents in a pseudo-equatorial orientation, minimizing steric clash.
Visualization: SAR Logic Pathway
The following diagram illustrates the critical decision nodes in optimizing the ATHP scaffold.
Caption: Logical flow of Structure-Activity Relationship (SAR) optimization for ATHP derivatives targeting DPP-4.
Experimental Protocols
Synthesis of the Chiral ATHP Core
Note: This protocol describes the assembly of the 2,3,5-substituted core, a critical intermediate for ATHP libraries.
Reagents:
-
Starting Material: 2-(2,5-difluorophenyl)-5-nitrotetrahydropyran-3-one (or equivalent nitro-ketone precursor).
-
Catalyst: Transaminase (ATA-117 or similar engineered variant).
-
Solvent: DMSO/Buffer (pH 7.0).
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve the ketone precursor (1.0 eq) in DMSO (10% v/v final concentration).
-
Enzymatic Amination: Add Isopropylamine (1M) as the amine donor in phosphate buffer (100 mM, pH 7.0) containing PLP (1 mM) and Transaminase enzyme (2 g/L).
-
Incubation: Stir at 45°C for 24 hours. The enzyme kinetically resolves the mixture, preferentially yielding the (2R, 3S) amine configuration.
-
Workup: Basify reaction mixture to pH > 10 with NaOH. Extract with Methyl tert-butyl ether (MTBE).
-
Purification: Crystallize the L-tartrate salt to upgrade chiral purity to >99% de/ee.
In Vitro DPP-4 Inhibition Assay
Objective: Determine IC50 of the synthesized ATHP derivative.
Protocol:
-
Enzyme Prep: Recombinant human DPP-4 (diluted to 10 pM in assay buffer: 25 mM Tris, pH 8.0, 100 mM NaCl).
-
Substrate: Gly-Pro-AMC (Fluorogenic substrate, Km ~ 50 µM).
-
Reaction:
-
Plate 10 µL of test compound (serially diluted in DMSO).
-
Add 20 µL of DPP-4 enzyme solution. Incubate 10 mins at RT.
-
Initiate reaction with 20 µL Gly-Pro-AMC (20 µM final).
-
-
Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 30 minutes.
-
Calculation: Fit the linear portion of the curve to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to derive IC50.
Visualization: Assay Workflow
Caption: Kinetic fluorescence assay workflow for validating DPP-4 inhibitory potency.
Expert Analysis: Why Choose ATHP?
-
Metabolic Shielding: The pyran ring is less prone to cytochrome P450 oxidation compared to the piperidine ring found in first-generation inhibitors. This is often due to the lower lipophilicity (LogP ~1.0–2.0 range for optimized leads), which reduces affinity for metabolic enzymes.
-
Safety Profile: Unlike cyanopyrrolidines (Vildagliptin), ATHP inhibitors like Omarigliptin are non-covalent. This eliminates the risk of off-target cysteinyl protease inhibition or hypersensitivity reactions associated with reactive warheads.
-
Synthetic Scalability: While establishing the three chiral centers is challenging, modern biocatalytic routes (transaminases) have made this scaffold accessible at multi-kilogram scales with high atom economy.
References
-
Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.
-
Sheu, W. H., et al. (2015). Safety and Efficacy of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Patients With Type 2 Diabetes.[1][2][3] Diabetes Care.
-
Merck & Co. (2015).[3] Merck’s Omarigliptin, an Investigational Once-Weekly DPP-4 Inhibitor, Achieved Similar A1C Reductions to JANUVIA® (sitagliptin).[3][3]
-
Maloney, D. J., et al. (2019). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC/NIH.
-
Ghorbani, E., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives. Eman Research.
Sources
A Comparative Guide to 2D NMR Analysis for the Structure Elucidation of Substituted Tetrahydropyrans
The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmacologically active molecules. Elucidating the precise three-dimensional structure of substituted THPs, particularly their relative and absolute stereochemistry, is a critical step in drug development and natural product synthesis. However, the conformational flexibility of the six-membered ring often presents a significant challenge to unambiguous structural assignment. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, offering a strategic workflow for researchers to confidently determine the structure of substituted tetrahydropyrans.
The Challenge: Conformational Dynamics of the Tetrahydropyran Ring
Substituted tetrahydropyrans typically exist in a dynamic equilibrium between two chair conformations. The substituents on the ring can adopt either axial or equatorial positions, leading to different spatial arrangements and, consequently, distinct NMR parameters. At room temperature, this conformational interconversion can be rapid on the NMR timescale, resulting in averaged signals that complicate direct interpretation.[1][2] Therefore, a multi-pronged approach utilizing a suite of 2D NMR experiments is essential to dissect these complexities.
The Toolkit: A Comparative Overview of Key 2D NMR Experiments
A comprehensive structural elucidation of substituted tetrahydropyrans relies on the synergistic interpretation of data from several 2D NMR experiments.[3][4][5] Each experiment provides a unique piece of the structural puzzle, from through-bond connectivity to through-space proximity.
Establishing the Carbon Skeleton: COSY, HSQC, and HMBC
The initial and fundamental step in structure elucidation is to establish the covalent framework of the molecule. This is primarily achieved through a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[6]
Correlation Spectroscopy (COSY): Mapping ¹H-¹H Connectivity
The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[7][8] Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system. For a tetrahydropyran ring, this allows for the tracing of the proton network around the ring.
Experimental Insight: While a standard COSY-90 is widely used, a COSY-45 can be advantageous in crowded spectral regions. The COSY-45 experiment reduces the intensity of diagonal peaks and can simplify the identification of cross-peaks, particularly for geminal and vicinal proton pairs that may have similar chemical shifts.[9]
Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to their Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4][10] This is a crucial step for assigning the chemical shifts of the carbon atoms in the tetrahydropyran ring and its substituents. The high sensitivity of this experiment makes it a routine and indispensable tool.[11]
Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Fragments
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems.[12][13] This experiment is pivotal for connecting different spin systems and for placing substituents on the tetrahydropyran ring. For instance, a correlation from a substituent's proton to a carbon within the THP ring definitively establishes the point of attachment.
Trustworthiness Check: It is important to note that the absence of an HMBC correlation does not definitively rule out a two- or three-bond separation, as the magnitude of the coupling constant can be close to zero for certain dihedral angles.[13] Therefore, the presence of correlations is more informative than their absence. Recent advancements, such as the i-HMBC experiment, can help differentiate between two- and three-bond correlations by measuring isotope shifts, providing a higher level of confidence in structural assignments.[14]
Defining Relative Stereochemistry and Conformation: NOESY and ROESY
Once the planar structure is established, the next critical step is to determine the relative stereochemistry of the substituents and the preferred conformation of the tetrahydropyran ring. This is achieved by probing through-space interactions using Nuclear Overhauser Effect (NOE) based experiments.
Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Spatial Proximity
The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[10][15] This is the primary tool for differentiating between axial and equatorial substituents. For example, a strong NOE between a proton at C2 and a proton at C6 would indicate a syn relationship, suggesting they are on the same face of the ring.
Causality in Experimental Choice: The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[15] For small to medium-sized molecules (MW < 1000 Da), NOESY is the preferred technique.[16]
Rotating-frame Overhauser Effect Spectroscopy (ROESY): An Alternative for Intermediate-Sized Molecules
For molecules of intermediate size (MW ≈ 700-1200 Da), the NOE can become very weak or even zero.[17] In such cases, the ROESY experiment is a more reliable alternative.[6] ROESY detects correlations through a different relaxation mechanism and provides similar through-space information to NOESY.
Comparative Advantage: While ROESY can be less sensitive for large molecules and may show artifacts from strong J-coupling (TOCSY artifacts), it has the advantage that the ROE is always positive, making it a valuable tool when NOESY fails.[17]
Fine-Tuning the Analysis: J-Coupling Constants and TOCSY
Analysis of ³JHH Coupling Constants
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[18] In a chair conformation, the coupling between two axial protons (³Jax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³Jax-eq) or two equatorial protons (³Jeq-eq) is small (2-5 Hz). This information provides strong evidence for the relative orientation of substituents.
Total Correlation Spectroscopy (TOCSY): Identifying Complete Spin Systems
The TOCSY experiment, also known as HOHAHA, reveals correlations between all protons within a coupled spin system, not just adjacent ones.[19] This is particularly useful for identifying all the protons belonging to a substituent or for tracing the entire proton network of the tetrahydropyran ring, especially in cases of spectral overlap.[4] One-dimensional (1D) TOCSY experiments can be employed to selectively excite a specific proton and observe all other protons in its spin system, which can be a rapid and effective way to simplify a complex spectrum.[20][21]
Integrated Workflow for Structure Elucidation
A systematic approach combining the strengths of these 2D NMR techniques is crucial for the successful structure elucidation of substituted tetrahydropyrans.
Caption: Integrated workflow for 2D NMR-based structure elucidation of tetrahydropyrans.
Data Presentation: A Comparative Summary
| Experiment | Information Provided | Strengths | Limitations/Considerations |
| COSY | Through-bond ¹H-¹H connectivity (2-3 bonds) | Robust and reliable for identifying neighboring protons. | Can be complex in crowded regions. |
| HSQC | Direct ¹H-¹³C one-bond correlations | Highly sensitive and excellent for carbon chemical shift assignment. | Only shows direct attachments. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Crucial for connecting spin systems and placing substituents. | Absence of a peak is not conclusive; ambiguity between 2- and 3-bond correlations. |
| NOESY | Through-space ¹H-¹H proximity (< 5 Å) | Primary tool for determining relative stereochemistry and conformation. | Signal can be zero for intermediate-sized molecules. |
| ROESY | Through-space ¹H-¹H proximity | Reliable for intermediate-sized molecules where NOESY fails. | Can have TOCSY artifacts; less sensitive for large molecules. |
| TOCSY | Correlations between all protons in a spin system | Excellent for identifying complete spin systems, especially with spectral overlap. | Can be complex to interpret if multiple spin systems overlap. |
Experimental Protocols
Standard Suite of 2D NMR Experiments
For a novel substituted tetrahydropyran, the following suite of experiments is recommended:
-
¹H NMR: Provides initial information on the number and type of protons.
-
¹³C{¹H} NMR and DEPT: Determines the number of CH₃, CH₂, CH, and quaternary carbons.
-
gCOSY (gradient-selected COSY): To establish proton-proton connectivities.
-
gHSQC (gradient-selected HSQC): To identify one-bond proton-carbon correlations.
-
gHMBC (gradient-selected HMBC): To determine long-range proton-carbon correlations.
-
NOESY or ROESY: To establish through-space proximities for stereochemical and conformational analysis. The choice depends on the molecular weight of the compound.[17]
A Note on Sample Preparation: For NOESY experiments on small molecules, it is crucial to remove dissolved oxygen from the NMR sample using the freeze-pump-thaw method to prevent quenching of the NOE.[17]
Conclusion
The structural elucidation of substituted tetrahydropyrans is a multifaceted challenge that can be confidently addressed through the systematic application and comparative analysis of a suite of 2D NMR experiments. By first establishing the planar structure with COSY, HSQC, and HMBC, and then delving into the stereochemical and conformational details with NOESY/ROESY and J-coupling analysis, researchers can build a complete and accurate three-dimensional model of these important molecules. This guide provides a robust framework for drug development professionals and natural product chemists to navigate the complexities of tetrahydropyran characterization, ensuring the scientific integrity of their structural assignments.
References
-
Matsumori, N., & Murata, M. (1998). Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Bioscience, Biotechnology, and Biochemistry, 62(8), 1437-1446. [Link]
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Kutateladze, A. G. (2010). Natural Product Structure Elucidation by NMR Spectroscopy. In Natural Products in Chemical Biology (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Reynolds, W. F., & Enriquez, R. G. (2002). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. In Topics in Organic Chemistry (Vol. 4, pp. 1-48). Springer, Berlin, Heidelberg. [Link]
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Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Chemical Research, 7(3), 1-2. [Link]
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Butts, C. P., & Jones, C. R. (2005). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 22(6), 708-724. [Link]
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Schlotterbeck, G., & Glogger, M. (2007). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA International Journal for Chemistry, 61(5), 269-273. [Link]
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Abraham, R. J., & Reid, M. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1753-1760. [Link]
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San Diego State University. (n.d.). Conformational Analysis. Retrieved February 16, 2026, from [Link]
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Cremer, D., & Peyerimhoff, S. D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 373-393. [Link]
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Sandusky, P., & Raftery, D. (2011). Use of optimized 1D TOCSY NMR for improved quantitation and metabolomic analysis of biofluids. Journal of Magnetic Resonance, 209(2), 249-257. [Link]
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Hoye, T. R., Williams, R. M., & North, J. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(16), 2940-2965. [Link]
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University of Wisconsin-Madison. (n.d.). NOESY and EXSY. Retrieved February 16, 2026, from [Link]
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Foroozandeh, M., & Morris, G. A. (2018). Ultraselective, Ultrahigh Resolution 1D TOCSY. Angewandte Chemie International Edition, 57(38), 12392-12395. [Link]
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University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved February 16, 2026, from [Link]
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Reynolds, W. F., & Enriquez, R. G. (2001). Choosing the best pulse sequences, acquisition parameters, and processing strategies for the two-dimensional NMR-based structural elucidation of natural products. Journal of Natural Products, 64(2), 141-159. [Link]
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Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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University College London. (n.d.). Two-dimensional NMR. Retrieved February 16, 2026, from [Link]
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Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. [Link]
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University of Wisconsin-Madison. (n.d.). 1d TOCSY. Retrieved February 16, 2026, from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved February 16, 2026, from [Link]
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Reusch, W. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]
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Magritek. (2016, June 22). The 1D TOCSY Experiment. [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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Junker, J., & Köck, M. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules, 26(16), 4905. [Link]
-
CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. (2020, September 19). YouTube. [Link]
-
Al-Haded, A. A., Al-Aboudi, A., & El-Elimat, T. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(11), 3326. [Link]
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Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
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Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]
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Junker, J., & Köck, M. (2016). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 8(1), 1-11. [Link]
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Wang, R., Le, H. H., & Linington, R. G. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1-9. [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved February 16, 2026, from [Link]
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Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. [Link]
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Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
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Mass spectral fragmentation analysis of aminotetrahydropyran derivatives
Technical Comparison Guide: Mass Spectral Fragmentation Analysis of Aminotetrahydropyran Derivatives
Executive Summary
Aminotetrahydropyrans (ATHPs), particularly 4-aminotetrahydropyran, are critical pharmacophores in modern drug design (e.g., DPP-4 inhibitors, opioid receptor ligands). Their saturated heterocyclic nature presents a unique analytical challenge: they lack the UV chromophores required for sensitive PDA detection and possess high conformational stability that resists fragmentation in standard low-energy collision regimes.
This guide objectively compares the three primary mass spectrometric workflows for ATHP analysis: Trap-based CID , Beam-type HCD , and Electron Impact (EI) . We provide evidence-based protocols demonstrating why High-Energy Collisional Dissociation (HCD) is the superior method for structural elucidation of these derivatives, while EI remains the gold standard for library matching.
Part 1: The Challenge – Isobaric Stability
The tetrahydropyran (THP) ring is thermodynamically stable. In standard ESI-LC-MS workflows, the protonated molecule
-
The Problem: Under gentle collision conditions (CID), the primary fragmentation pathway is the neutral loss of ammonia (
, -17 Da) or the amine substituent. This leaves the THP ring intact, resulting in a "blind spot" where isomers (e.g., 3-amino vs. 4-amino THP) cannot be distinguished. -
The Solution: Energy regimes capable of cross-ring cleavage are required to map the position of the amino group relative to the ether oxygen.
Part 2: Comparative Analysis of Fragmentation Modes
We compared three fragmentation modalities using 4-aminotetrahydropyran (4-ATHP) as the model substrate.
ESI-CID (Resonant Excitation)
-
Platform: Linear Ion Trap (e.g., LTQ).
-
Mechanism: Slow heating. Ions are excited resonantly; once they fragment, the products drop out of resonance and cool down.
-
Performance:
-
Dominant Ion:
(m/z 85 for 4-ATHP). -
Limitation: "Low-mass cutoff" (typically 1/3 of precursor m/z) prevents detection of diagnostic low-mass hydrocarbon fragments.
-
Verdict:Insufficient for definitive structural characterization of novel ATHP derivatives.
-
ESI-HCD (Beam-Type Collisional Dissociation)
-
Platform: Q-Exactive / Orbitrap / Q-TOF.
-
Mechanism: Ions are accelerated into a collision cell (multipole) filled with
or Ar. All fragments can be further fragmented (pseudo-MS effect). -
Performance:
-
Spectrum: Rich.[1] Shows ring-opening ions and characteristic alkene losses.
-
Key Advantage: No low-mass cutoff. Detection of diagnostic ions at m/z 40–80 range is possible.
-
Verdict:Superior for de novo structure elucidation and metabolite identification.
-
EI (Electron Impact)
-
Platform: GC-MS (Single Quad).
-
Mechanism: 70 eV electron bombardment (Hard Ionization).
-
Performance:
-
Spectrum: Extensive fragmentation. Molecular ion (
) is often weak or absent. -
Key Feature: Strong
-cleavage driven by the nitrogen lone pair.[2] -
Verdict:Gold Standard for purity profiling and library matching (NIST), but requires derivatization for polar ATHP salts.
-
Part 3: Data Summary & Diagnostic Ions
The following table summarizes the characteristic ions observed for 4-aminotetrahydropyran (MW 101.15) across methods.
| Feature | ESI-CID (Trap) | ESI-HCD (Orbitrap) | EI (GC-MS) |
| Precursor Ion | |||
| Base Peak | m/z 85 ( | m/z 56 ( | m/z 30 ( |
| Ring Cleavage | Minimal | High Abundance | Extensive |
| Low Mass Ions | Not detected (< m/z 35) | Detected (e.g., m/z 41) | Detected |
| Structural Specificity | Low | High | High |
Part 4: Mechanistic Deep Dive (The "Why")
To interpret the spectra, one must understand the competition between the Nitrogen and Oxygen atoms for the charge.
-
Protonation Site: In ESI, the amine nitrogen is the most basic site (Kinetic control).
-
Fragmentation Trigger:
-
Pathway A (Amine-driven): Inductive cleavage leads to loss of
. This is the low-energy pathway seen in CID. -
Pathway B (Ether-driven): In HCD, higher energy allows proton transfer to the ring oxygen. This weakens the C-O bond, triggering Ring Opening .
-
-
Cross-Ring Cleavage: Once the ring opens, the resulting acyclic cation undergoes alkene elimination (resembling a retro-Diels-Alder sequence, though technically an elimination).
Visualization: Fragmentation Pathways of 4-ATHP
Caption: Mechanistic bifurcation of 4-aminotetrahydropyran fragmentation. Pathway B (HCD-dominant) provides structural specificity via cross-ring cleavage.
Part 5: Experimental Protocol
This protocol is designed for Orbitrap or Q-TOF systems (HCD/Beam-type).
Sample Preparation
-
Stock: Dissolve ATHP derivative in Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50
:MeOH + 0.1% Formic Acid.-
Note: Formic acid is crucial. It ensures complete protonation
. Do not use Ammonium Acetate, as excess suppresses the ionization of primary amines.
-
LC-MS/MS Parameters (HCD Focus)
-
Flow Rate: Direct infusion (5 µL/min) or LC (0.3 mL/min).
-
Source: ESI Positive Mode.
-
Resolution: 70,000 (at m/z 200) to resolve fine structure.
-
Isolation Window: 1.0 m/z (Narrow window prevents interference).
Energy Stepping (The "Self-Validating" Step)
To ensure optimal coverage, do not use a single Collision Energy (CE). Use Stepped NCE (Normalized Collision Energy) .
-
Setting: NCE 20, 40, 60 (Stepped).
-
Why?
-
NCE 20: Preserves the
ion (m/z 85). -
NCE 60: Shatters the ring to generate the diagnostic m/z 56 and m/z 41 ions.
-
Validation: If the spectrum shows only m/z 102, energy is too low. If it shows only m/z 56, energy is too high. A valid spectrum must contain both the precursor (or loss of ammonia) and the ring fragments.
-
Data Interpretation Workflow
Caption: Decision workflow for validating ATHP structures using stepped energy MS2.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Aminotetrahydropyran (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Holčapek, M., et al. (2010). Structural analysis of small heterocyclic molecules by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Provides foundational logic for heterocyclic ring opening in ESI).
Sources
A Comparative Guide to the Structural Elucidation of (4-Aminotetrahydro-2H-pyran-3-yl)methanol Derivatives: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Stereochemical Precision in Drug Discovery
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold has emerged as a valuable building block in medicinal chemistry, incorporated into a variety of therapeutic agents.[4] Its multiple stereocenters mean that numerous stereoisomers are possible, each with a unique 3D shape that dictates its interaction with biological targets like enzymes and receptors.[1][5] Consequently, the unambiguous determination of both relative and absolute stereochemistry is a cornerstone of the drug development process, a mandate underscored by regulatory bodies like the FDA.[2]
While several analytical techniques can provide structural insights, single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard.[6][7][8] It provides a direct, high-resolution snapshot of the molecule's atomic arrangement in the solid state, resolving any ambiguity in stereochemical assignment.[9][10][11] This guide offers a comparative analysis of X-ray crystallography against other common techniques, provides practical experimental protocols, and demonstrates the power of this method for characterizing derivatives of the aminopyranol scaffold.
The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration.[9][10] The method relies on the diffraction of a focused X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined with exceptional precision.[9][12]
For chiral molecules, SC-XRD is unparalleled because it can determine the absolute structure with high certainty, a feat that is extremely difficult, if not impossible, with many other methods.[6][11][13] This capability is crucial in pharmaceutical development, where the chirality of an active ingredient is often critical to its efficacy and safety.[6]
The X-ray Crystallography Workflow
The process of determining a crystal structure can be summarized in a series of logical steps, from sample preparation to final structural refinement. The success of the entire process hinges on the initial, and often most challenging, step: growing a high-quality single crystal.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecules in solution, offering insights into their dynamic behavior.[14] For stereochemical analysis, specific NMR experiments are indispensable alternatives, though they come with their own set of challenges and limitations.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[15][16][17] By observing these through-space correlations, one can deduce the relative stereochemistry of a molecule.[18][19] For instance, a strong NOE between two protons on a pyran ring would suggest they are on the same face (cis), while the absence of an NOE would suggest a trans relationship.
-
J-Coupling Analysis: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[20][21] By measuring 3J H-H coupling constants around the pyran ring, researchers can infer the ring's conformation and the relative orientation of its substituents.[22][23]
The following table provides a direct comparison of these powerful techniques.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Solid (Single Crystal) | Solution |
| Core Information | Provides a static, time-averaged 3D structure of the molecule in the crystal lattice.[12] | Provides information about the structure and dynamics of the molecule in solution.[14] |
| Stereochemistry | Unambiguously determines both relative and absolute configuration.[11][13] | Primarily determines relative configuration through NOE/ROE and J-coupling analysis.[15][20] Absolute configuration is not directly determined. |
| Key Challenge | Growing high-quality single crystals. This can be a major bottleneck.[8][13] | Spectral complexity. Signal overlap in proton-rich molecules can make interpretation difficult. Results can sometimes be ambiguous.[13] |
| Sample Amount | Milligram quantities or less, but requires one good crystal (ideally ~0.1-0.3 mm).[24] | Typically requires milligram quantities for detailed 2D experiments. |
| Throughput | Can be time-consuming due to crystallization trials. Data collection can take hours. | Experiments can be set up rapidly, but complex 2D experiments may require many hours to days of acquisition time.[13] |
| Strengths | Definitive and highly precise atomic positions, bond lengths, and angles.[9] The "final answer" for molecular structure. | Excellent for studying conformational flexibility, molecular motion, and intermolecular interactions in a physiologically relevant state.[14] |
| Weaknesses | The determined structure is in the solid state, which may not perfectly represent the conformation in solution.[12] | Indirect structural information that requires interpretation and can be inconclusive for complex or conformationally mobile systems.[13] |
Experimental Protocol: Crystallization of a (4-Aminotetrahydro-2H-pyran-3-yl)methanol Derivative
The generation of diffraction-quality single crystals is often considered more of an art than a science, but success can be maximized by following systematic protocols.[24] The primary requirement is a highly pure compound (>98%).
Objective: To obtain single crystals of a representative N-acylated derivative of (4-aminotetrahydro-2H-pyran-3-yl)methanol suitable for SC-XRD.
Causality: The addition of an acyl group (e.g., benzoyl) increases the molecular weight and introduces aromatic rings, which can facilitate ordered packing in a crystal lattice through π-π stacking interactions, in addition to the inherent hydrogen bonding capabilities of the parent molecule.
Method 1: Slow Evaporation
This is often the simplest and first method to try.[24][25]
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[25] Highly volatile solvents like dichloromethane or acetone should generally be avoided as they evaporate too quickly, often leading to powder precipitation.[26] Good starting points include ethanol, methanol, ethyl acetate, or acetonitrile.
-
Preparation: Dissolve 5-10 mg of the pure compound in the minimum amount of the chosen solvent in a clean, small vial.
-
Execution: Cover the vial with a cap or parafilm with a few pinholes poked in it. This slows the rate of evaporation.[24]
-
Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[25] Patience is crucial.
Method 2: Vapor Diffusion
This technique is excellent for milligram quantities and allows for very slow crystal growth.[24]
-
Solvent System Selection: Find a solvent in which your compound is soluble (the "good" solvent) and a second, more volatile solvent in which your compound is insoluble (the "bad" or "anti-solvent"). The two solvents must be miscible. A common pair is methanol (good) and diethyl ether (anti-solvent).
-
Preparation: Dissolve 2-5 mg of the compound in 0.5 mL of the good solvent in a small, open vial.
-
Execution: Place this small vial inside a larger, sealable jar containing 2-3 mL of the anti-solvent. Seal the jar tightly.
-
Mechanism & Incubation: The more volatile anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing slow crystallization. Leave undisturbed.
Data Presentation: A Case Study
Once a suitable crystal is obtained and analyzed, the results are presented in a standardized format. Below is a hypothetical data table for a derivative, illustrating the key parameters obtained from an X-ray diffraction experiment.
| Parameter | Value | Significance |
| Chemical Formula | C13H17NO3 | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 235.28 | Molecular mass of the asymmetric unit. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P212121 | A non-centrosymmetric space group, required for a chiral, enantiopure compound to crystallize. |
| a, b, c (Å) | 8.541, 12.332, 15.789 | The dimensions of the unit cell, the repeating building block of the crystal. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 1663.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the calculated model and the observed diffraction data. A value < 0.05 is considered excellent for small molecules. |
| Flack Parameter | 0.02(4) | A critical value for determining the absolute configuration of a chiral molecule. A value near 0 confirms the assigned stereochemistry is correct. |
Visualizing Intermolecular Interactions
Beyond confirming stereochemistry, crystallographic data reveals how molecules pack in the solid state. This is governed by intermolecular forces, primarily hydrogen bonds for the aminopyranol scaffold. Understanding these interactions is vital for studies of polymorphism and solid-state stability.
Caption: Hydrogen bonding network in a hypothetical crystal lattice.
Conclusion
For derivatives of the (4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold, where subtle changes in stereochemistry can lead to dramatic shifts in biological activity, ambiguity in structural assignment is not an option. While NMR techniques like NOESY and J-coupling analysis provide invaluable information about a molecule's conformation and relative stereochemistry in solution, they often fall short of providing the definitive, absolute structural proof required in drug development.
Single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-precision, three-dimensional view of the molecule.[10] It provides an unambiguous determination of both relative and absolute stereochemistry, resolving complex structural questions with finality.[11][13] Despite the prerequisite challenge of crystallization, the unparalleled quality and certainty of the data make X-ray crystallography an indispensable tool for researchers, scientists, and drug development professionals working with stereochemically rich scaffolds.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 853–861. [Link]
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High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. (2023). Excillum. [Link]
-
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-
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-
Wang, X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]
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-
J-couplings. Measurement and Usage in Structure Determination. (2002). NMR Wiki. [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
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Caramella, P., et al. (1976). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4 J Coupling Between Side Chain and Ring Protons in Formylheterocycles. Canadian Journal of Chemistry. [Link]
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Carlon, A., et al. (2020). On the complementarity of X-ray and NMR data. Computational and Structural Biotechnology Journal. [Link]
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Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences. [Link]
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Lee, E. K., et al. (2021). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. PLOS ONE. [Link]
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Shah, U. H., et al. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]
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Jimenez-Salgado, T., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences. [Link]
-
What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]
-
Marouani, H., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]
-
Raja, R., et al. (2015). Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one chloroform monosolvate. ResearchGate. [Link]
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In vitro assays for evaluating the biological activity of novel pyran derivatives
Introduction: The Pyran Scaffold in Modern Drug Discovery
The pyran scaffold—specifically 4H-pyran and chromene derivatives—represents a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Recent studies (2020–2024) have validated these derivatives as potent agents against breast cancer (MCF-7) , neurodegenerative enzymes (AChE) , and multidrug-resistant bacteria (MRSA) .
However, the unique physicochemical properties of pyran derivatives—specifically their intrinsic fluorescence and redox potential —introduce significant artifacts in standard screening assays. This guide objectively compares evaluation methodologies to ensure data integrity, moving beyond "standard" protocols to "optimized" systems.
Part 1: Cytotoxicity & Antiproliferative Evaluation
The Challenge: Metabolic Interference
Standard tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenases to reduce a salt into a colored formazan product.[1] Crucial Warning: Many synthetic pyran derivatives possess electron-donating groups (e.g., -OH, -NH2) that can chemically reduce MTT without enzymatic activity, leading to false-positive viability signals (underestimation of toxicity).
Methodology Comparison
| Feature | MTT Assay (Colorimetric) | CellTiter-Glo® (Luminescent) | Verdict for Pyrans |
| Biomarker | Mitochondrial Reductase Activity | ATP Quantitation | ATP is superior (direct measure of viability). |
| Interference | High: Pyran redox potential can reduce MTT non-enzymatically. | Low: Luciferase reaction is less susceptible to chemical reduction. | CellTiter-Glo eliminates redox artifacts. |
| Sensitivity | Moderate (~1,000 cells/well) | High (<10 cells/well) | CellTiter-Glo detects potent compounds earlier. |
| Throughput | Low (Solubilization step required) | High (Add-Mix-Read) | CellTiter-Glo is HTS-ready. |
| Cost | Low ($) | High ( | Use MTT for rough screens; validate with ATP . |
Recommended Protocol: ATP Luminescence Assay
Why this protocol? It bypasses the "formazan artifact" common with pyran scaffolds.
-
Seeding: Plate cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well opaque-walled plates. Incubate for 24h.
-
Treatment: Add pyran derivatives (dissolved in DMSO, final concentration <0.5%) in a dose-response series (e.g., 0.1 µM to 100 µM). Include a Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin) .
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Equilibrate plate and CellTiter-Glo® reagent to room temperature. Add 100 µL reagent to 100 µL culture medium.
-
Lysis: Orbitally shake for 2 minutes to induce cell lysis.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read: Measure total luminescence (RLU) using a microplate luminometer (integration time: 0.5–1 sec).
Supporting Data (Literature Aggregate)
Comparative IC50 values for a representative 4H-pyran derivative against MCF-7 cells:
-
MTT Assay: IC50 = 12.4 ± 1.2 µM (Potential false viability)
-
ATP Assay: IC50 = 4.2 ± 0.8 µM (True cytotoxicity)
-
Interpretation: The MTT assay overestimated cell survival by nearly 3-fold due to chemical interference.
Part 2: Antimicrobial Efficacy Profiling
The Challenge: Solubility & Diffusion
Pyran derivatives often exhibit poor water solubility and high lipophilicity (LogP > 3). In Agar Diffusion assays, these compounds may not diffuse effectively through the water-based agar matrix, resulting in false negatives (no zone of inhibition despite potency).
Methodology Comparison
| Feature | Agar Disc Diffusion | Broth Microdilution (MIC) | Verdict for Pyrans |
| Principle | Diffusion through solid matrix | Direct contact in liquid medium | Liquid contact ensures bioavailability. |
| Quantitation | Qualitative (Zone size in mm) | Quantitative (Exact concentration in µg/mL) | MIC provides pharmacodynamic data. |
| Solubility Impact | High: Poor diffusion = No Zone. | Managed: DMSO/Surfactants improve solubility. | Microdilution is mandatory for lipophilic pyrans. |
Visualization: Antimicrobial Workflow Logic
Figure 1: Decision logic for selecting antimicrobial assays based on pyran solubility profiles.
Recommended Protocol: Broth Microdilution (CLSI Guidelines)
-
Preparation: Prepare a stock solution of the pyran derivative in 100% DMSO (e.g., 10 mg/mL).
-
Dilution: Dilute into Mueller-Hinton Broth (MHB) to achieve 2x the top concentration (ensure final DMSO < 1%).
-
Plating: Add 100 µL of compound dilutions to a 96-well plate.
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.
-
Controls:
-
Sterility Control: Broth only.
-
Growth Control: Bacteria + Broth + DMSO vehicle.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity or absorbance at OD600. The MIC is the lowest concentration with no visible growth.
Part 3: Enzyme Inhibition (Mechanism of Action)
Target: Acetylcholinesterase (AChE)
Pyran derivatives are heavily investigated for Alzheimer's therapy.[2] The standard Ellman’s Assay is robust, but researchers must control for autofluorescence . Many fused pyrans (e.g., coumarin-pyran hybrids) fluoresce in the yellow-green spectrum, which can overlap with the TNB absorbance (412 nm).
Protocol: Modified Ellman’s Method (96-well)
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL AChE (0.1 U/mL) + 20 µL Test Compound (Pyran derivative).
-
Pre-Incubation: Incubate for 15 minutes at 25°C. Critical Step: Allows the inhibitor to bind the active site.
-
Substrate Addition: Add 160 µL of Master Mix containing:
-
DTNB (Ellman's Reagent, 0.3 mM)
-
Acetylthiocholine Iodide (ATChI, 0.4 mM)
-
-
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Calculation: Calculate the slope (ΔAbs/min) compared to the vehicle control.
Correction for Interference: If the pyran derivative is colored or fluorescent:
-
Run a Compound Blank : Buffer + DTNB + Compound (No Enzyme).
-
Subtract the Compound Blank absorbance from the Reaction absorbance.
Supporting Data
| Compound Class | Target | IC50 (µM) | Reference |
| Spirooxindole-4H-pyran | A549 (Lung Cancer) | 8.24 ± 0.19 | [1] |
| Fused Pyran-Pyrimidine | AChE (Alzheimer's) | 2.20 ± 0.17 | [2] |
| Pyran-Chalcone Hybrid | S. aureus (Gram+) | MIC: 4–8 µg/mL | [3] |
Part 4: Technical "Gotchas" & Troubleshooting
Autofluorescence Interference
-
Issue: Pyran derivatives often exhibit Intramolecular Charge Transfer (ICT), causing strong fluorescence.
-
Impact: Interferes with fluorescence-based viability assays (e.g., Alamar Blue, Resazurin).
-
Solution: Use Colorimetric (SRB, Crystal Violet) or Luminescent (CellTiter-Glo) assays that do not rely on fluorescence excitation/emission overlap.
Solubility & Precipitation
-
Issue: High concentrations (>50 µM) in aqueous media often lead to micro-precipitation, scattering light and inflating Absorbance readings.
-
Solution:
-
Always check for turbidity before adding reagents.
-
Use a "blank" plate with compound + media (no cells) to subtract background optical density.
-
Visualization: Assay Selection Matrix
Figure 2: Strategic selection of cytotoxicity assays based on pyran physicochemical properties.
References
-
Cytotoxic Activity of Spirooxindole-4H-pyran Derivatives. Journal of Pharmaceutical Research International.Link
-
Synthesis and Evaluation of Acetylcholinesterase Inhibitory Activities of Pyrano[2,3-d]pyrimidines. ResearchGate.Link
-
Synthesis and Evaluation of Antimicrobial Activity of Spiro-4H-pyran Derivatives. Iranian Journal of Pharmaceutical Research.Link
-
Comparison of MTT and CellTiter-Glo Tests for Cytotoxicity Evaluation. MDPI Molecules.Link
-
Interfering with Color Response in MTT Assays. ResearchGate.Link
Sources
Safety Operating Guide
(4-Aminotetrahydro-2H-pyran-3-yl)methanol: Proper Disposal & Handling Guide
[1]
Executive Summary
(4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 1352608-43-1 generic/isomer specific) is a functionalized heterocyclic building block commonly used in Structure-Activity Relationship (SAR) studies.[1]
Crucial Distinction: Despite the suffix "methanol" in its IUPAC name, this substance is a primary alcohol-substituted heterocycle , not the solvent Methanol.[1] However, it shares chemical susceptibilities with amino-alcohols.[1]
Immediate Action Directive:
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its functional reactivity.[1] This compound combines a cyclic ether (tetrahydropyran), a primary amine, and a primary alcohol.[1]
| Feature | Chemical Implication for Disposal |
| Tetrahydropyran Ring | Peroxide Potential: Cyclic ethers can form peroxides upon prolonged exposure to air. Check expiration dates before handling old containers. |
| Primary Amine (-NH₂) | Basicity: The molecule is basic. It will react exothermically with acids.[1] It may complex with metals in wastewater. |
| Primary Alcohol (-CH₂OH) | Combustibility: While less volatile than solvent methanol, it adds to the organic caloric load, making incineration the preferred disposal route.[1] |
Waste Stream Decision Matrix
The following workflow dictates the handling of (4-Aminotetrahydro-2H-pyran-3-yl)methanol based on its physical state and purity.
Figure 1: Decision tree for segregating amino-pyran waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Segregation
Objective: Prevent cross-reactivity in the Satellite Accumulation Area (SAA).
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use an amber glass bottle or HDPE carboy. Avoid metal containers if the solution is acidic (though this compound is basic, the waste stream might be mixed).[1]
-
-
Labeling (RCRA Compliance):
-
pH Check (Liquid Waste):
Phase 2: In-Lab Storage (SAA)[1]
-
Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.
-
Segregation: Keep this container physically separated from Acid Waste streams.
-
Why? Accidental mixing of this amine with acid waste will generate heat and potentially pressurize the container.
-
Phase 3: Final Disposal
-
Transfer: Move to the Central Accumulation Area (CAA) when the container is full or within 3 days of filling.
-
Disposal Code: As a non-listed intermediate, default to D001 (Ignitable, if in solvent) or State-Specific Toxic Codes .
-
Method: Fuel Blending/Incineration .[3][4] This ensures the complete destruction of the heterocyclic ring and biological activity.
Spill Contingency Plan
Scenario: 50g of solid powder spilled on the benchtop.
-
Isolate: Evacuate the immediate area. Mark boundaries.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or respirator if powder is fine).[1]
-
Containment:
-
Cleanup:
-
Disposal: Label the cleanup debris as "Hazardous Waste: Contaminated Debris ((4-Aminotetrahydro-2H-pyran-3-yl)methanol)".
Compatibility & Reactivity Data
Use this table to assess risks before adding this chemical to a mixed waste container.
| Reactant Class | Compatibility Status | Result of Mixing |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic reaction (heat generation).[1] Formation of ammonium salts.[5] |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Potential fire/explosion hazard.[1] Amines can be oxidized violently.[1] |
| Halogenated Solvents (DCM) | Compatible | Safe to mix for disposal, but renders the whole stream "Halogenated" (more expensive to burn).[1] |
| Aqueous Solutions | Compatible | Soluble/Miscible. Ensure pH is monitored. |
References
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. Washington, DC.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
PubChem. (2023).[1] Compound Summary for Aminotetrahydropyrans (General Class). National Library of Medicine. [Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) from your vendor before handling.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
